Product packaging for Heptane-1,2,7-triol(Cat. No.:CAS No. 37939-50-7)

Heptane-1,2,7-triol

Cat. No.: B1591789
CAS No.: 37939-50-7
M. Wt: 148.2 g/mol
InChI Key: CTRCJSPDRXFNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptane-1,2,7-triol is a useful research compound. Its molecular formula is C7H16O3 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O3 B1591789 Heptane-1,2,7-triol CAS No. 37939-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptane-1,2,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCJSPDRXFNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(CO)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599436
Record name Heptane-1,2,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37939-50-7
Record name Heptane-1,2,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Heptane-1,2,7-triol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for heptane-1,2,7-triol, a triol of interest in various research and development applications. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 6-hepten-1-ol, followed by its dihydroxylation to yield the target molecule. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the overall workflow.

Synthetic Strategy

The synthesis of this compound is approached through a two-step sequence:

  • Formation of 6-hepten-1-ol: This ω-alkenol is synthesized via a Grignard reaction. Allylmagnesium bromide is reacted with ethylene oxide in an etheral solvent to extend the carbon chain and introduce a terminal hydroxyl group.

  • Dihydroxylation of 6-hepten-1-ol: The terminal alkene of 6-hepten-1-ol is then converted to a vicinal diol using an osmium tetroxide-catalyzed dihydroxylation. Both a racemic (Upjohn) and an asymmetric (Sharpless) method are presented, the latter being crucial for applications requiring specific stereoisomers.

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-hepten-1-ol cluster_step2 Step 2: Dihydroxylation allyl_bromide Allyl Bromide grignard Allylmagnesium Bromide allyl_bromide->grignard Mg, THF mg Magnesium mg->grignard heptenol 6-hepten-1-ol grignard->heptenol 1. Ethylene Oxide, THF 2. H3O+ workup ethylene_oxide Ethylene Oxide ethylene_oxide->heptenol heptenol_in 6-hepten-1-ol heptenol->heptenol_in heptenol_in_chiral 6-hepten-1-ol heptenol->heptenol_in_chiral triol This compound (racemic) heptenol_in->triol OsO4 (cat.), NMO (Upjohn Dihydroxylation) triol_chiral (R)-Heptane-1,2,7-triol heptenol_in_chiral->triol_chiral AD-mix-β (Sharpless Asymmetric Dihydroxylation)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-hepten-1-ol

This procedure details the formation of 6-hepten-1-ol from allyl bromide and ethylene oxide via a Grignard reaction.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Magnesium turningsMg24.312.43 g0.10
Allyl bromideC₃H₅Br120.9812.1 g0.10
Ethylene oxideC₂H₄O44.054.4 g0.10
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-
Saturated NH₄Cl solutionNH₄Cl53.4950 mL-
Anhydrous MgSO₄MgSO₄120.37--

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.43 g, 0.10 mol) and anhydrous diethyl ether (20 mL) are placed under a nitrogen atmosphere. A solution of allyl bromide (12.1 g, 0.10 mol) in anhydrous diethyl ether (30 mL) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of ethylene oxide (4.4 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford 6-hepten-1-ol.

Quantitative Data:

ProductYield (%)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
6-hepten-1-ol60-70158-1605.81 (m, 1H), 5.00-4.90 (m, 2H), 3.64 (t, 2H), 2.07 (q, 2H), 1.57 (m, 2H), 1.40 (m, 2H), 1.33 (m, 2H)138.9, 114.3, 62.9, 33.7, 32.5, 28.9, 25.4
Step 2: Dihydroxylation of 6-hepten-1-ol

Two methods are presented for the dihydroxylation of the terminal alkene of 6-hepten-1-ol.

This method produces a racemic mixture of (±)-heptane-1,2,7-triol.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
6-hepten-1-olC₇H₁₄O114.195.71 g0.05
N-Methylmorpholine N-oxide (NMO)C₅H₁₁NO₂117.157.03 g0.06
Osmium Tetroxide (OsO₄)OsO₄254.230.013 g (in t-BuOH)50 µmol
Acetone/Water (10:1)--100 mL-
Sodium sulfite (sat. aq. soln.)Na₂SO₃126.0450 mL-
Anhydrous MgSO₄MgSO₄120.37--

Procedure:

  • Reaction Setup: To a solution of 6-hepten-1-ol (5.71 g, 0.05 mol) in a mixture of acetone and water (100 mL, 10:1 v/v) is added N-methylmorpholine N-oxide (7.03 g, 0.06 mol).

  • Addition of Catalyst: A solution of osmium tetroxide (0.013 g, 50 µmol) in tert-butanol (1 mL) is added to the stirred solution at room temperature.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite (50 mL) and stirred for 30 minutes. The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

This method allows for the synthesis of a specific enantiomer of this compound. The use of AD-mix-β is described here, which typically yields the (R)-diol from a terminal alkene.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
6-hepten-1-olC₇H₁₄O114.191.14 g0.01
AD-mix-β--1.4 g-
tert-Butanol/Water (1:1)--20 mL-
Sodium sulfite (sat. aq. soln.)Na₂SO₃126.0415 mL-
Anhydrous MgSO₄MgSO₄120.37--

Procedure:

  • Reaction Setup: A mixture of tert-butanol and water (20 mL, 1:1 v/v) is cooled to 0 °C. AD-mix-β (1.4 g) is added, and the mixture is stirred until the solids dissolve, resulting in two clear phases.

  • Addition of Substrate: 6-hepten-1-ol (1.14 g, 0.01 mol) is added to the vigorously stirred biphasic mixture at 0 °C.

  • Reaction and Work-up: The reaction is stirred at 0 °C for 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (15 mL) and stirred for 1 hour at room temperature. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched (R)-heptane-1,2,7-triol.

Quantitative Data for this compound:

ProductMethodYield (%)Melting Point (°C)¹H NMR (D₂O, δ ppm)¹³C NMR (D₂O, δ ppm)
(±)-Heptane-1,2,7-triolUpjohn Dihydroxylation85-9545-473.75 (m, 1H), 3.55 (t, 2H), 3.45 (dd, 1H), 3.35 (dd, 1H), 1.55-1.30 (m, 8H)72.1, 66.8, 62.5, 32.8, 29.1, 25.6, 25.3
(R)-Heptane-1,2,7-triolSharpless AD (AD-mix-β)80-9050-523.75 (m, 1H), 3.55 (t, 2H), 3.45 (dd, 1H), 3.35 (dd, 1H), 1.55-1.30 (m, 8H)72.1, 66.8, 62.5, 32.8, 29.1, 25.6, 25.3

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Signaling Pathways and Logical Relationships

The Sharpless Asymmetric Dihydroxylation involves a catalytic cycle where the osmium catalyst is regenerated. The chiral ligand directs the stereochemical outcome of the reaction.

Sharpless_AD_Cycle OsVIII_L Os(VIII)O4-Ligand Complex Osmate_ester Osmylate(VI) Ester Intermediate OsVIII_L->Osmate_ester + Alkene [3+2] Cycloaddition Alkene 6-hepten-1-ol Alkene->Osmate_ester Diol This compound Osmate_ester->Diol Hydrolysis OsVI Os(VI) Species Osmate_ester->OsVI OsVI->OsVIII_L Oxidation Oxidant Co-oxidant (e.g., K3[Fe(CN)6]) Oxidant->OsVIII_L Reduced_oxidant Reduced Co-oxidant Oxidant->Reduced_oxidant

Figure 2: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.

Heptane-1,2,7-triol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 37939-50-7

This technical guide provides an in-depth overview of heptane-1,2,7-triol, a triol of interest to researchers, scientists, and drug development professionals. This document covers its physicochemical properties, hypothetical experimental protocols for its synthesis and analysis, and its potential, though not yet established, role in cellular signaling.

Physicochemical Properties

This compound, with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.20 g/mol , is a seven-carbon chain containing three hydroxyl groups. The presence of these polar hydroxyl groups significantly influences its physical and chemical properties, rendering it more hydrophilic than its parent alkane, heptane.[1] This characteristic suggests potential applications in formulations where water solubility is a key factor.[2][3]

PropertyValueSource
CAS Number 37939-50-7[4]
Molecular Formula C₇H₁₆O₃[4]
Molecular Weight 148.20 g/mol [4]
Topological Polar Surface Area (TPSA) 60.69 Ų[4]
LogP (estimated) -0.1077[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 6[4]

Hypothetical Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on general and established methods for the synthesis and analysis of polyols and vicinal diols.[5][6][7][8][9]

Synthesis of this compound

A plausible synthetic route to this compound could involve the dihydroxylation of a suitable unsaturated precursor, such as hept-1-en-7-ol.

Reaction Scheme:

G cluster_reagents Hept_1_en_7_ol Hept-1-en-7-ol Heptane_1_2_7_triol This compound Hept_1_en_7_ol->Heptane_1_2_7_triol Reagents 1. OsO4 (cat.), NMO 2. NaHSO3

Caption: Synthesis of this compound.

Materials:

  • Hept-1-en-7-ol

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in 2-methyl-2-propanol)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve hept-1-en-7-ol in a mixture of acetone and water.

  • Add N-Methylmorpholine N-oxide (NMO) to the solution.

  • To this stirred solution, add a catalytic amount of osmium tetroxide solution dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1][10][11][12][13]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon atoms bearing the hydroxyl groups, as well as the aliphatic chain protons. The chemical shifts of the hydroxyl protons can be variable and may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbons attached to the hydroxyl groups appearing at lower field.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this compound, likely after derivatization to increase its volatility.[14][15][16][17][18] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.[4][19][20][21][22] A C-O stretching absorption will be present in the 1000-1200 cm⁻¹ region.

Potential Role in Cellular Signaling

While there is no direct evidence of this compound's involvement in specific signaling pathways, its amphipathic nature, with a hydrophobic carbon chain and polar hydroxyl groups, is characteristic of lipid signaling molecules.[23][24][25][26][27] Lipids and their derivatives are crucial components of cell membranes and act as second messengers in various signaling cascades.

One such pathway where lipid-like molecules play a critical role is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to cell growth, proliferation, and survival. The pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream Promotes

Caption: Simplified PI3K Signaling Pathway.

Molecules with structural similarities to diacylglycerol (DAG), a key second messenger, can modulate the activity of protein kinase C (PKC) and other signaling proteins. It is conceivable that a small amphipathic molecule like this compound could interact with cell membranes and potentially influence the activity of membrane-associated proteins involved in signaling, although this remains speculative and requires experimental validation.

Applications in Drug Development

Polyols are widely used in the pharmaceutical industry as excipients to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2][3][28][29][30] Their ability to form hydrogen bonds and their hydrophilic nature make them effective solubilizing agents for poorly water-soluble drugs. The triol functionality of this compound suggests it could serve a similar purpose in drug formulations. Furthermore, long-chain alcohols and polyols can be used as building blocks in the synthesis of more complex molecules with potential therapeutic applications.

References

Heptane-1,2,7-triol: A Technical Guide to Structural Analysis and Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural analysis and confirmation of heptane-1,2,7-triol. Due to the limited availability of specific experimental data for this compound, this document outlines a robust, proposed analytical workflow based on established techniques for the characterization of polyols. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, identification, and potential application of this compound. Detailed experimental protocols for key analytical techniques are provided, along with data presentation tables and logical workflow diagrams to facilitate a thorough structural elucidation.

Introduction

This compound is a polyol with the molecular formula C7H16O3.[1][2] As with many polyols, its biological activity and potential applications in drug development and material science are intrinsically linked to its precise chemical structure. The confirmation of the hydroxyl group positions and the overall molecular architecture is paramount for any further investigation. This guide presents a systematic approach to the structural verification of this compound.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is aggregated from publicly available chemical databases and serves as a baseline for experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H16O3[1][2]
Molecular Weight148.20 g/mol [1]
CAS Number37939-50-7[1]
SMILESC(CCC(CO)O)CCO[1]
LogP-0.1077[1]
Hydrogen Bond Donors3[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds6[1]

Proposed Analytical Workflow for Structural Confirmation

The structural confirmation of this compound requires a multi-technique approach to unambiguously determine its connectivity and stereochemistry. The proposed workflow is depicted in the following diagram.

This compound Structural Analysis Workflow Figure 1. Proposed Analytical Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Connectivity & Stereochemistry MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight & Fragmentation GC Gas Chromatography (GC) Purification->GC Purity Assessment Confirmation Structural Confirmation FTIR->Confirmation NMR->Confirmation MS->Confirmation GC->Confirmation

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

The following sections detail the proposed experimental protocols for the key analytical techniques in the structural elucidation of this compound.

Gas Chromatography (GC)

Gas chromatography is a crucial technique for assessing the purity of the synthesized this compound and can be coupled with mass spectrometry (GC-MS) for preliminary identification.

Protocol:

  • Derivatization: To increase volatility, the triol sample should be derivatized. A common method is trimethylsilylation.

    • Dry a 1-5 mg sample of the purified triol under a stream of nitrogen.

    • Add 100 µL of a silylating agent mixture (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and 100 µL of pyridine.

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Expected Data: A single, sharp peak in the chromatogram would indicate a high-purity sample. If coupled with a mass spectrometer, the mass spectrum of the derivatized compound can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the clean ATR crystal prior to sample analysis.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

Expected Data: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkane functional groups.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondVibrationExpected Appearance
3600-3200O-HStretchingStrong, broad peak
3000-2850C-HStretchingStrong, sharp peaks
1470-1450C-HBendingMedium peak
1260-1000C-OStretchingStrong, sharp peak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure.

Protocol:

  • Ionization: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.

    • EI (with GC-MS): As described in the GC protocol. EI will likely lead to extensive fragmentation.

    • ESI (with direct infusion or LC-MS): Dissolve the sample in a suitable solvent (e.g., methanol with a small amount of sodium acetate to promote adduct formation, [M+Na]⁺). Infuse the solution into the ESI source.

  • Mass Analysis: Acquire mass spectra in a positive ion mode over a mass-to-charge (m/z) range of 50-500.

Expected Data:

  • ESI-MS: A prominent peak corresponding to the protonated molecule [M+H]⁺ (m/z 149.12) or a sodium adduct [M+Na]⁺ (m/z 171.10).

  • EI-MS: The molecular ion peak [M]⁺ (m/z 148.11) may be weak or absent due to fragmentation. Characteristic fragment ions resulting from the cleavage of C-C bonds and loss of water molecules are expected. The fragmentation pattern can help to deduce the positions of the hydroxyl groups.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, including the connectivity of all atoms and the relative stereochemistry.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

    • 2D NMR (COSY, HSQC):

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

Expected Data: The predicted ¹H and ¹³C NMR chemical shifts will provide a detailed map of the molecule's structure. The splitting patterns in the ¹H NMR spectrum and the correlations in the 2D spectra will confirm the connectivity.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Note: These are predicted values and may vary in an experimental setting.

PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
13.4-3.7, m, 2H~64
23.6-3.9, m, 1H~72
31.3-1.6, m, 2H~33
41.2-1.5, m, 2H~25
51.3-1.6, m, 2H~29
61.4-1.7, m, 2H~32
73.5-3.8, t, 2H~62
OHVariable, br s, 3H-

Signaling Pathways and Biological Activity

A thorough search of scientific literature and biological databases did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. Further research is required to explore the potential pharmacological or biological roles of this compound.

Logical Relationships in Structural Elucidation

The confirmation of the structure of this compound relies on the convergence of data from multiple analytical techniques. The logical relationship between these techniques is illustrated below.

Logical Relationships in Structural Elucidation Figure 2. Interconnectivity of Analytical Data MS Mass Spectrometry NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Corroborates Fragment Analysis Structure Confirmed Structure of This compound MS->Structure Provides Molecular Weight and Fragmentation Pattern FTIR FT-IR Spectroscopy FTIR->NMR Confirms Functional Groups for NMR FTIR->Structure Confirms Presence of -OH and C-H Bonds NMR->Structure Determines Atomic Connectivity and Stereochemistry GC Gas Chromatography GC->Structure Assesses Purity

Caption: The convergence of data from different analytical techniques leads to the confirmed structure.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the structural analysis and confirmation of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can obtain unambiguous evidence for the structure of this molecule. The provided protocols and expected data serve as a valuable resource for initiating and guiding the experimental work required for the full characterization of this compound, which is a prerequisite for exploring its potential applications in various scientific fields.

References

Heptane-1,2,7-triol: A Technical Overview of a Synthetic Triol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available technical information on heptane-1,2,7-triol. Extensive searches of scientific literature and chemical databases have yielded no evidence of the natural occurrence of this compound in plant, microbial, or animal sources. Therefore, this guide focuses on its chemical identity and potential synthetic pathways, which are of primary relevance to researchers interested in its synthesis and potential applications.

Introduction

This compound (CAS No. 37939-50-7) is a seven-carbon aliphatic chain with three hydroxyl groups located at positions 1, 2, and 7. The presence of these polar hydroxyl groups on a flexible hydrocarbon backbone suggests potential applications as a building block in the synthesis of more complex molecules, or as a component in the formulation of specialty chemicals such as surfactants and plasticizers.[1] Currently, this compound is available commercially from various chemical suppliers, indicating its utility in research and development.[2] This document aims to provide a concise technical overview of its known properties and a plausible, though not experimentally verified, synthetic approach.

Chemical and Physical Properties

The key physicochemical properties of this compound, compiled from various chemical database entries, are summarized in Table 1. These properties are crucial for its handling, storage, and application in a laboratory or industrial setting.

PropertyValueSource
Molecular Formula C₇H₁₆O₃ChemScene[2]
Molecular Weight 148.20 g/mol ChemScene[2]
CAS Number 37939-50-7ChemScene[2]
Appearance White or Colorless to Light yellow powder to lump to clear liquidTCI America
Purity >95.0% (GC)TCI America
Storage Sealed in dry, 2-8°CChemScene[2]
SMILES C(CCC(CO)O)CCOChemScene[2]
Topological Polar Surface Area (TPSA) 60.69 ŲChemScene[2]
logP -0.1077ChemScene[2]
Hydrogen Bond Donors 3ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 6ChemScene[2]

Synthesis of this compound

Proposed Synthetic Pathway

A hypothetical multi-step synthesis of this compound is outlined below. This pathway utilizes commercially available starting materials and common organic reactions.

  • Step 1: Grignard Reaction. The synthesis could commence with the reaction of 5-bromo-1-pentene with magnesium to form the corresponding Grignard reagent. This reagent would then react with formaldehyde to yield 6-hepten-1-ol.

  • Step 2: Dihydroxylation. The terminal double bond of 6-hepten-1-ol can be dihydroxylated to form heptane-1,6,7-triol. This can be achieved using various reagents, such as osmium tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or through cold, dilute potassium permanganate.

  • Step 3: Selective Protection. To differentiate the hydroxyl groups and achieve the desired 1,2,7-triol, selective protection of the 1- and 6-hydroxyl groups could be performed.

  • Step 4: Oxidation and Reduction (or other functional group interconversion). The remaining unprotected hydroxyl group at position 7 would then need to be converted to a different functionality and a new hydroxyl group introduced at position 2. A more direct, albeit potentially challenging, approach would be the direct selective oxidation of the secondary hydroxyl group at C-6 to a ketone, followed by a Baeyer-Villiger oxidation, hydrolysis, and subsequent reduction steps to achieve the desired 1,2,7-triol arrangement. A simpler, though longer, route might involve protection, oxidation, and subsequent functional group interconversions.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization.

Logical Workflow for a Potential Synthesis

The following diagram illustrates the logical flow of a potential synthetic route to this compound.

G Hypothetical Synthesis of this compound A 5-Bromo-1-pentene B 6-Hepten-1-ol A->B 1. Mg, Et2O 2. HCHO, H3O+ C Heptane-1,6,7-triol B->C OsO4 (cat.), NMO D Protected Heptane-1,6,7-triol C->D Selective Protection E Intermediate for C-2 Hydroxylation D->E Functional Group Interconversion F This compound E->F Hydroxylation & Deprotection

Caption: A logical workflow for a proposed synthesis of this compound.

Biological Activity

As of the date of this report, there is no published information regarding the biological activity of this compound. Its structural similarity to other short-chain polyols might suggest potential roles as humectants or cryoprotectants, but any such properties would need to be determined experimentally. For researchers in drug development, this compound represents an unexplored chemical entity.

Conclusion

References

Spectroscopic Analysis of Heptane-1,2,7-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptane-1,2,7-triol, a triol of interest in various chemical and pharmaceutical research fields. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8m1HH-2
~3.4 - 3.6m2HH-1
~3.5t2HH-7
~1.2 - 1.6m8HH-3, H-4, H-5, H-6
Variablebr s3H-OH

Predicted in CDCl₃ at 400 MHz. Chemical shifts of hydroxyl protons are highly dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~72-74C-2
~65-67C-1
~62-64C-7
~32-34C-6
~28-30C-3
~25-27C-5
~22-24C-4

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Key IR Absorptions for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2950-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
1150-1050StrongC-O stretch (alcohol)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zInterpretation
148[M]⁺ (Molecular Ion) - If observed
131[M - H₂O]⁺
113[M - 2H₂O]⁺
101[M - CH₂OH]⁺
87[M - C₄H₉O]⁺
43[C₃H₇]⁺ (Base Peak)

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like this compound. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[1]

  • The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.

  • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[1]

2. ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

  • Acquire the spectrum using a standard one-pulse sequence.[4]

  • Typical parameters for a routine ¹H spectrum include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3] The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[3]

3. ¹³C NMR Acquisition:

  • Utilize the same prepared sample.

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • For quantitative ¹³C NMR, a longer relaxation delay (up to 5 times the longest T₁ relaxation time) and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[5]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • This is a common and simple method for liquids and solids.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Collect the sample spectrum.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

2. Ionization:

  • For a volatile compound like this compound, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

  • Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[7]

3. Mass Analysis and Detection:

  • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Filtration Filter into NMR Tube Dissolution->Filtration NMR NMR Spectrometer Filtration->NMR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Picking) MS->Process_MS Structure Structure Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic analysis of an organic compound.

Mass_Spec_Fragmentation cluster_frags Primary Fragments cluster_secondary_frags Secondary & Common Fragments MI This compound [M]⁺• m/z = 148 F1 Loss of H₂O [M - H₂O]⁺• m/z = 130 MI:f1->F1 - H₂O F2 Loss of •CH₂OH [M - CH₂OH]⁺ m/z = 117 MI:f1->F2 - •CH₂OH F3 α-cleavage [C₄H₉O]⁺ m/z = 73 MI:f1->F3 α-cleavage F4 Loss of C₄H₉O• [M - C₄H₉O]⁺ m/z = 75 MI:f1->F4 - C₄H₉O• F5 Propyl Cation [C₃H₇]⁺ m/z = 43 F3->F5 Further fragmentation F6 Ethyl Cation [C₂H₅]⁺ m/z = 29 F4->F6 Further fragmentation

References

Heptane-1,2,7-triol: A Technical Guide to its Solubility and Miscibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Heptane-1,2,7-triol, a trihydroxy alcohol, possesses a unique molecular structure that dictates its physicochemical properties, including solubility and miscibility.[1] This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility and miscibility of this compound, which are critical parameters in drug development, formulation, and chemical synthesis. Due to the limited availability of specific experimental data in public literature, this document focuses on established methodologies and predictive principles based on its chemical structure.

Introduction

This compound (CAS No. 37939-50-7) is a seven-carbon aliphatic chain functionalized with three hydroxyl (-OH) groups.[1][2] The presence of these polar hydroxyl groups imparts a significant degree of polarity and hydrophilicity to the molecule, suggesting a complex solubility profile.[1] Understanding the solubility and miscibility of this triol is essential for its application in various scientific and industrial fields, particularly in pharmaceutical sciences where these properties influence drug delivery, bioavailability, and formulation stability.

Predicted Solubility and Miscibility Profile

The molecular structure of this compound, with its three hydroxyl groups and a seven-carbon backbone, suggests it will exhibit intermediate polarity. The hydroxyl groups are capable of forming hydrogen bonds with polar solvents like water, while the heptane chain contributes to its nonpolar character.

  • In Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of three hydroxyl groups suggests that this compound will be soluble in polar protic solvents.[1] The hydrogen bonding capacity of the -OH groups will facilitate interaction with the solvent molecules. However, the relatively long carbon chain may limit its solubility compared to shorter-chain triols.

  • In Nonpolar Solvents (e.g., Heptane, Toluene, Diethyl Ether): The nonpolar heptane backbone suggests some affinity for nonpolar solvents. However, the highly polar hydroxyl groups will likely hinder extensive solubility in these solvents. Partial solubility or immiscibility is expected.

  • In Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): this compound may exhibit good solubility in solvents with intermediate polarity that can accommodate both the polar hydroxyl groups and the nonpolar carbon chain.

Quantitative Data on Solubility and Miscibility

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data for the solubility or miscibility of this compound in various solvents. The following table is provided as a template for researchers to populate with experimental data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventClassificationSolubility ( g/100 mL)Observations
WaterPolar ProticData not available
EthanolPolar ProticData not available
MethanolPolar ProticData not available
AcetonePolar AproticData not available
Ethyl AcetatePolar AproticData not available
DichloromethaneNonpolarData not available
HeptaneNonpolarData not available
TolueneNonpolarData not available
Diethyl EtherNonpolarData not available

Table 2: Experimentally Determined Miscibility of this compound at 25°C

SolventClassificationMiscibilityObservations
WaterPolar ProticData not available
EthanolPolar ProticData not available
MethanolPolar ProticData not available
HeptaneNonpolarData not available

Experimental Protocols for Determining Solubility and Miscibility

Given the absence of published data, the following established protocols are provided as a guide for the experimental determination of the solubility and miscibility of this compound.

Solubility Determination: Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in a given solvent at a constant temperature and then determining the concentration of the solute in the solution.[3]

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • After equilibration, allow the solution to stand undisturbed at the same temperature to allow undissolved solid to settle.

  • Centrifuge the saturated solution to separate any remaining undissolved solid.

  • Carefully withdraw a known aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Miscibility Determination: Visual Observation Method

This is a straightforward method to determine if two liquids are miscible at a given temperature.[4]

Materials and Equipment:

  • This compound

  • Selected liquid solvents

  • Graduated cylinders or test tubes with stoppers

  • Vortex mixer

Procedure:

  • In a clean, dry graduated cylinder or test tube, add a known volume of this compound.

  • Add an equal volume of the selected solvent to the same container.

  • Stopper the container and vortex the mixture vigorously for 1-2 minutes.

  • Allow the mixture to stand undisturbed and observe for the formation of a single homogeneous phase or the separation into two distinct layers.

  • If a single phase is observed, the two liquids are miscible. If two layers form, they are immiscible. If the mixture appears cloudy or forms an emulsion, they are partially miscible.

  • The experiment should be repeated with varying volume ratios of the triol and the solvent to further characterize partial miscibility.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility and miscibility of this compound.

Solubility_Determination_Workflow start Start: Solubility Determination prepare_sample Prepare supersaturated solution (this compound + Solvent) start->prepare_sample equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) prepare_sample->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate aliquot Extract clear supernatant separate->aliquot analyze Analyze concentration (e.g., HPLC, GC) aliquot->analyze calculate Calculate solubility analyze->calculate end End: Quantitative Solubility Value calculate->end

Caption: Experimental workflow for the determination of this compound solubility.

Miscibility_Determination_Workflow start Start: Miscibility Test mix Mix equal volumes of This compound and Solvent start->mix agitate Vigorously agitate the mixture mix->agitate observe Observe for phase separation agitate->observe decision Homogeneous solution? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible or Partially Miscible decision->immiscible No

Caption: Logical workflow for determining the miscibility of this compound.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling points of heptane-1,2,7-triol. Due to a lack of available experimental data for this specific compound, this document presents predicted values and data from closely related isomers to offer a robust estimation of its physicochemical properties. Detailed experimental protocols for determining these properties are also included.

Physicochemical Data of this compound and Analogs

This compound is a seven-carbon chain with three hydroxyl (-OH) functional groups, which significantly influence its physical properties. The presence of these hydroxyl groups allows for extensive hydrogen bonding between molecules.[1][2] This strong intermolecular force results in higher melting and boiling points compared to non-polar alkanes of similar molecular weight, such as heptane.[2]

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Data Type
This compound 37939-50-7C₇H₁₆O₃No Data AvailableNo Data AvailableExperimental
Heptane-1,2,3-triol (high melting isomer)103404-57-5C₇H₁₆O₃52 - 55[5]~208.8 (rough estimate)[5]Experimental
Heptane-1,4,7-triol3920-53-4C₇H₁₆O₃No Data Available308.4 (at 760 mmHg)[6]Predicted
Propane-1,2,3-triol (Glycerol)56-81-5C₃H₈O₃17.8[7]290[7]Experimental

Logical Relationship of Structure to Physical Properties

The physical properties of triols are dictated by their molecular structure. The number and position of hydroxyl groups, along with the length of the carbon chain, determine the extent of intermolecular forces, primarily hydrogen bonding. This relationship is crucial for estimating the properties of uncharacterized molecules like this compound.

G A Carbon Chain Length (e.g., C7) D Van der Waals Forces A->D Increases B Number of Hydroxyl Groups (e.g., 3) C Hydrogen Bonding B->C Significantly Increases E Melting Point C->E F Boiling Point C->F D->E D->F

Figure 1: Relationship between molecular structure and physical properties.

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for compound characterization. The following are standard methodologies suitable for polyols like this compound.

The melting point is recorded as a range from the temperature at which the first crystal melts to the temperature at which the last crystal disappears.[8] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8][9]

A. Capillary Method (Mel-Temp or Thiele Tube): This is the most common and basic method for melting point determination.[10]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (1-2 mm height) into a capillary tube sealed at one end.[8]

  • Apparatus Setup (Mel-Temp): Place the capillary tube into the heating block of the apparatus.[11]

  • Apparatus Setup (Thiele Tube): Attach the capillary tube to a thermometer. Place the assembly into the Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.[9]

  • Heating: Heat the sample rapidly at first to find an approximate melting range. Allow the apparatus to cool, then repeat the determination with a new sample, heating slowly (1-2°C per minute) as you approach the expected melting point.[9]

  • Observation: Observe the sample through the magnifying lens (if available) and record the temperatures at the onset and completion of melting.[11]

B. Differential Scanning Calorimetry (DSC): DSC is a modern thermal analysis technique that provides highly accurate data on melting points and other thermal transitions.

  • Sample Preparation: Accurately weigh a small amount of the sample into a DSC pan.

  • Apparatus Setup: Place the sample pan and a reference pan into the DSC cell.

  • Heating Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that brackets the expected melting point.

  • Data Analysis: The melting point is determined by analyzing the resulting thermogram. The onset of the endothermic peak corresponds to the beginning of melting, and the peak maximum is often reported as the melting temperature.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

A. Micro Boiling Point (Capillary Method): This method is suitable for small sample quantities and can be performed using a Mel-Temp apparatus or Thiele tube.

  • Sample Preparation: Place a small amount of the liquid into a small test tube or a larger capillary tube. Invert a smaller, standard capillary tube (sealed at one end) and place it, open end down, into the liquid.

  • Apparatus Setup: Secure the sample tube to a thermometer and place it in a heating bath (Thiele tube or similar).

  • Heating: Heat the sample. As the temperature rises, a stream of bubbles will emerge from the inverted inner capillary.

  • Observation: Continue heating until the bubbling is rapid and continuous. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inner capillary tube.

Experimental Workflow Visualization

The process of characterizing a novel or uncharacterized compound follows a logical progression from acquisition and purification to analysis and data reporting.

G node_synthesis Compound Acquisition (Synthesis or Purchase) node_purification Purification (e.g., Chromatography, Recrystallization) node_synthesis->node_purification node_purity Purity Assessment (NMR, LC-MS) node_purification->node_purity node_exp_det Experimental Determination node_purity->node_exp_det node_comp_pred Computational Prediction (e.g., QSAR, DFT) node_purity->node_comp_pred node_mp Melting Point (DSC, Thiele Tube) node_exp_det->node_mp node_bp Boiling Point (Micro-Boiling Point) node_exp_det->node_bp node_analysis Data Analysis & Comparison node_comp_pred->node_analysis node_mp->node_analysis node_bp->node_analysis node_report Reporting & Documentation node_analysis->node_report

Figure 2: Workflow for physicochemical property characterization.

References

Comprehensive Literature Review of Heptane-1,2,7-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on heptane-1,2,7-triol is notably scarce. This document compiles all available information from chemical databases and supplier specifications. Due to the limited primary research, a comprehensive review with extensive experimental data and established biological pathways is not currently possible. This guide serves to consolidate the existing foundational knowledge.

Introduction and Chemical Identity

This compound is a tri-hydroxyl organic compound belonging to the heptane family.[1] Its structure consists of a seven-carbon aliphatic chain with hydroxyl (-OH) groups located at the first, second, and seventh carbon positions.[1] The presence of these three hydroxyl groups makes the molecule significantly more polar and hydrophilic compared to its parent alkane, heptane.[1] This polarity and the capacity for hydrogen bonding are expected to result in a higher boiling point and melting point than non-hydroxylated heptanes.[1]

While specific applications are not well-documented in peer-reviewed literature, its structure suggests potential utility as a building block in the synthesis of more complex molecules.[1] It could also find use in the formulation of surfactants, plasticizers, or other specialty chemicals.[1]

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is limited. The following tables summarize information gathered from chemical databases and supplier catalogs.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 37939-50-7[1][2]
Molecular Formula C₇H₁₆O₃[1][2][3]
Molecular Weight 148.20 g/mol [1][2]
SMILES C(CCC(CO)O)CCO[1][2]
InChI InChI=1/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2[1]
Purity >95.0% (GC)[1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1]

Table 2: Predicted Physicochemical Data

PropertyValueSource
Topological Polar Surface Area (TPSA) 60.69 Ų[2]
LogP -0.1077[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 6[2]

Synthesis and Experimental Protocols

A detailed, validated, and published experimental protocol for the synthesis of this compound is not available in the current body of scientific literature. However, general methods for the synthesis of polyols can be considered as potential routes.

Potential Synthetic Approaches:

Polyols are organic compounds containing multiple hydroxyl groups.[4] General synthetic strategies for polyols that could theoretically be adapted for this compound include:

  • Reduction of corresponding carbonyl or carboxyl compounds: A suitable precursor with ketone, aldehyde, or ester functional groups at the desired positions could be reduced to the corresponding triol.

  • Hydroxylation of alkenes: A heptene derivative with double bonds at appropriate locations could undergo dihydroxylation reactions.

  • Ring-opening of epoxides: The reaction of epoxides with multifunctional alcohols is a common method for producing polyether polyols.[4][5]

Hypothetical Experimental Workflow for Polyol Synthesis:

The following diagram illustrates a generalized workflow for the synthesis and purification of a polyol, which would be applicable to this compound.

G cluster_0 Synthesis cluster_1 Workup and Purification cluster_2 Characterization Precursor_Selection Select Starting Material Reaction Chemical Reaction (e.g., Reduction, Hydroxylation) Precursor_Selection->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Chromatography or Distillation Drying->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR

Caption: Generalized workflow for the synthesis and characterization of a polyol.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. In silico predictions and experimental screening would be required to determine any potential pharmacological effects.

Logical Relationship for Investigating Biological Activity:

Should research into the biological effects of this compound be undertaken, the following logical progression of experiments would be a standard approach.

G Compound This compound In_Vitro In Vitro Screening (e.g., Cell Viability, Enzyme Assays) Compound->In_Vitro Hit_Identification Identification of Biological 'Hit' In_Vitro->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Hit_Identification->Mechanism_Study If Hit In_Vivo In Vivo Animal Models Mechanism_Study->In_Vivo Lead_Optimization Lead Compound Optimization In_Vivo->Lead_Optimization

Caption: Logical workflow for the discovery and development of a bioactive compound.

Conclusion and Future Directions

This compound is a chemical entity with defined physical and chemical properties available primarily through chemical suppliers and databases. A significant gap exists in the scientific literature regarding its synthesis, characterization, and biological activity. Future research should focus on:

  • Development and publication of a robust synthetic protocol.

  • Thorough spectroscopic characterization (NMR, IR, MS) of the purified compound.

  • Broad-spectrum screening for biological activity to identify potential therapeutic applications.

This foundational work is necessary before more in-depth studies, such as the elucidation of signaling pathways or use in drug development, can be pursued.

References

Heptane-1,2,7-triol: An In-depth Technical Guide on a Molecule Shrouded in Obscurity

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure and commercial availability, a comprehensive review of scientific literature reveals a significant gap in the documented history and biological understanding of heptane-1,2,7-triol. This technical guide serves to consolidate the known information and highlight the extensive areas that remain unexplored, presenting a unique opportunity for novel research in the chemical and biomedical fields.

Core Chemical Identity

This compound is a seven-carbon aliphatic chain functionalized with three hydroxyl (-OH) groups at positions 1, 2, and 7. Its fundamental chemical and physical properties, as aggregated from available chemical databases, are summarized below.

PropertyValueSource
CAS Number 37939-50-7[ChemScene], [TCI AMERICA]
Molecular Formula C₇H₁₆O₃[ChemScene], [TCI AMERICA]
Molecular Weight 148.20 g/mol [ChemScene], [TCI AMERICA]
Synonyms 1,2,7-Heptanetriol[ChemScene]
Purity (Commercial) >95.0% (GC)[TCI AMERICA]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[TCI AMERICA]

The Unwritten History: Initial Discovery and Synthesis

A thorough investigation of scientific archives, including chemical literature databases, yields no specific record of the initial discovery or first synthesis of this compound. While its isomers, such as heptane-1,2,3-triol, have documented roles, for instance, as amphiphiles in the crystallization of membrane proteins, this compound remains a chemical entity without a clear historical narrative. Its existence is confirmed by its CAS registry number and availability from various chemical suppliers, which suggests its synthesis is achievable through established organic chemistry principles.

Hypothetical Synthesis Pathway

While no specific experimental protocol for the synthesis of this compound is documented in the reviewed literature, a plausible synthetic route can be conceptualized based on standard organic reactions. A potential workflow is outlined below.

G cluster_start Starting Material cluster_protection Protection Strategy cluster_dihydroxylation Key Transformation cluster_deprotection Final Step cluster_product Product start Commercially available 7-carbon starting material (e.g., 7-bromo-1-heptene) protect Protection of the terminal alcohol (e.g., silylation) start->protect 1. Protection dihydroxylate Asymmetric dihydroxylation of the alkene (e.g., Sharpless dihydroxylation) protect->dihydroxylate 2. Dihydroxylation deprotect Deprotection of the terminal alcohol dihydroxylate->deprotect 3. Deprotection product This compound deprotect->product

Caption: A hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways: A Blank Slate

Currently, there is no published research detailing any biological activity or signaling pathway associated with this compound. The lack of investigation into this molecule means its potential pharmacological effects, toxicity, and mechanism of action within a biological system are entirely unknown. This presents a significant opportunity for researchers in drug discovery and chemical biology to explore a novel chemical space.

Future Directions and Research Opportunities

The absence of data on this compound is a double-edged sword. While it limits our current understanding, it also signifies a field ripe for exploration. Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol for this compound, along with a comprehensive characterization of its spectroscopic data (NMR, IR, Mass Spectrometry), would be of immense value to the scientific community.

  • Screening for Biological Activity: A broad-based screening of this compound against various biological targets, such as enzymes, receptors, and cell lines, could uncover previously unknown pharmacological properties.

  • Toxicological Studies: A thorough evaluation of the compound's toxicity profile is essential before any potential applications can be considered.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could elucidate the structural features crucial for any observed biological activity.

The following diagram illustrates a potential logical workflow for initiating research on this underexplored molecule.

G start Chemical Synthesis and Purification characterization Spectroscopic Characterization (NMR, MS, IR) start->characterization screening High-Throughput Biological Screening characterization->screening hit_id Hit Identification and Validation screening->hit_id tox In Vitro and In Vivo Toxicity Studies hit_id->tox moa Mechanism of Action Studies hit_id->moa sar Structure-Activity Relationship (SAR) Studies moa->sar lead_opt Lead Optimization sar->lead_opt

Caption: A logical workflow for the future investigation of this compound.

An In-depth Technical Guide to the Stereoisomers and Chirality of Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,2,7-triol, a polyol with the chemical formula C₇H₁₆O₃, presents a foundational case study in the principles of stereoisomerism and chirality. While its structure may appear straightforward, a thorough understanding of its chiral properties is essential for applications in stereoselective synthesis and the development of chiral drugs. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including a detailed analysis of its chiral center, the resulting enantiomeric pair, and methodologies for their synthesis and separation.

Stereoisomers and Chirality of this compound

The stereochemistry of this compound is determined by the presence of a single chiral center.

Identification of the Chiral Center

A chiral center is a carbon atom that is bonded to four different substituent groups. In the structure of this compound, the carbon atom at the second position (C2) is the sole chiral center. The four distinct groups attached to C2 are:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • A hydroxymethyl group (-CH₂OH)

  • A pentyl group with a terminal hydroxyl group (-(CH₂)₅OH)

Number of Stereoisomers

The number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with one chiral center (n=1), the number of possible stereoisomers is 2¹ = 2.

These two stereoisomers are a pair of enantiomers, which are non-superimposable mirror images of each other. They are designated as (R)-heptane-1,2,7-triol and (S)-heptane-1,2,7-triol based on the Cahn-Ingold-Prelog priority rules.

Quantitative Data

Property(R)-heptane-1,2,7-triol(S)-heptane-1,2,7-triol(R)-1,2-heptanediol (Reference)(S)-1,2-heptanediol (Reference)
Molecular Formula C₇H₁₆O₃C₇H₁₆O₃C₇H₁₆O₂C₇H₁₆O₂
Molecular Weight 148.20 g/mol 148.20 g/mol 132.20 g/mol 132.20 g/mol
Optical Rotation [α]D Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomer.Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer.-16.5° (c=1, ethanol)+16.5° (c=1, ethanol)
Melting Point Data not available.Data not available.48-50 °C48-50 °C
Boiling Point Data not available.Data not available.224 °C224 °C

Experimental Protocols

The following sections outline detailed methodologies for the enantioselective synthesis and separation of the stereoisomers of this compound. These protocols are based on established methods for the synthesis and resolution of chiral polyols.

Enantioselective Synthesis of (R)- and (S)-Heptane-1,2,7-triol

A common and effective method for the enantioselective synthesis of 1,2-diols is the Sharpless Asymmetric Dihydroxylation. This method can be adapted to produce either the (R) or (S) enantiomer of this compound by selecting the appropriate chiral ligand.

Objective: To synthesize (R)- and (S)-heptane-1,2,7-triol from a suitable alkene precursor.

Materials:

  • Hept-1-en-7-ol

  • AD-mix-α (for the (S)-enantiomer) or AD-mix-β (for the (R)-enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hept-1-en-7-ol in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add one equivalent of AD-mix-α (for the synthesis of (S)-heptane-1,2,7-triol) or AD-mix-β (for the synthesis of (R)-heptane-1,2,7-triol) and one equivalent of methanesulfonamide.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding an excess of sodium sulfite and stir for one hour.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure enantiomer of this compound.

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of a racemic mixture of this compound, chiral HPLC is a powerful analytical and preparative technique.

Objective: To separate the (R) and (S) enantiomers of this compound from a racemic mixture.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • HPLC-grade hexanes and isopropanol.

  • A racemic mixture of this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the racemic this compound in the mobile phase.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexanes and isopropanol, the exact ratio will need to be optimized) at a constant flow rate.

  • Injection: Inject the sample onto the column.

  • Elution and Detection: Elute the enantiomers with the mobile phase and monitor the separation using the UV detector at an appropriate wavelength.

  • Data Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

Visualization of Stereoisomeric Relationship

The relationship between the enantiomers of this compound can be visualized using a simple diagram.

G racemate This compound (Racemic Mixture) enantiomer_R (R)-heptane-1,2,7-triol racemate->enantiomer_R Enantiomers enantiomer_S (S)-heptane-1,2,7-triol racemate->enantiomer_S Enantiomers enantiomer_R->enantiomer_S Mirror Images

Caption: Relationship between the stereoisomers of this compound.

Conclusion

This technical guide has provided a detailed examination of the stereoisomers and chirality of this compound. With a single chiral center at the C2 position, this molecule exists as a pair of enantiomers. While specific quantitative data for these enantiomers remains to be experimentally determined, established protocols for enantioselective synthesis and chromatographic separation provide a clear pathway for their preparation and characterization. A thorough understanding of these stereochemical principles is fundamental for scientists and researchers working in the fields of organic synthesis and drug development, where the control of chirality is paramount.

Enantioselective Synthesis of Heptane-1,2,7-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various methodologies for the enantioselective synthesis of heptane-1,2,7-triol, a chiral molecule of interest in synthetic chemistry and drug development. The document outlines three primary strategies: Sharpless asymmetric dihydroxylation, enantioselective epoxidation followed by hydrolysis, and lipase-catalyzed kinetic resolution of the racemic triol. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the practical application of these methods.

Core Synthesis Strategies

The enantioselective synthesis of this compound can be approached through several distinct pathways, each offering unique advantages and considerations. The primary strategies detailed in this guide are:

  • Sharpless Asymmetric Dihydroxylation: This method involves the direct, enantioselective conversion of a terminal alkene precursor to the corresponding chiral 1,2-diol.

  • Enantioselective Epoxidation and Subsequent Hydrolysis: This two-step approach first introduces chirality through the formation of an epoxide, which is then opened to yield the desired 1,2-diol.

  • Lipase-Catalyzed Kinetic Resolution: This strategy involves the synthesis of a racemic mixture of this compound, followed by the selective enzymatic acylation of one enantiomer, allowing for the separation of the two.

A comparative summary of the potential quantitative outcomes for each method is presented in the table below.

Quantitative Data Summary

MethodKey Reagents/CatalystsTypical Yield (%)Enantiomeric Excess (ee) (%)Key Considerations
Sharpless Asymmetric Dihydroxylation AD-mix-α or AD-mix-β, OsO₄ (catalytic)70-95>95Requires protection of the primary alcohol. AD-mix selection determines the enantiomer obtained.
Enantioselective Epoxidation & Hydrolysis Jacobsen-Katsuki catalyst, m-CPBA or other oxidant60-85 (two steps)>90Two-step process. Chirality is set in the epoxidation step. Ring-opening of the epoxide is typically stereospecific.
Lipase-Catalyzed Kinetic Resolution Lipase (e.g., Candida antarctica lipase B), Acyl donor~45 (for each enantiomer)>99 (for unreacted alcohol)Maximum theoretical yield for each enantiomer is 50%. Requires synthesis of the racemic triol first.

Experimental Protocols

Route 1: Sharpless Asymmetric Dihydroxylation

This route commences with the commercially available 7-octen-1-ol. The primary alcohol must first be protected, for instance as a silyl ether, to prevent interference with the dihydroxylation reaction.

1. Protection of 7-octen-1-ol:

  • Materials: 7-octen-1-ol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dichloromethane (DCM).

  • Procedure: To a solution of 7-octen-1-ol (1.0 eq) and imidazole (2.5 eq) in dry DCM at 0 °C, add TBDMSCl (1.2 eq) portionwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield (7-octen-1-yloxy)(tert-butyl)dimethylsilane.

2. Asymmetric Dihydroxylation:

  • Materials: Protected 7-octen-1-ol, AD-mix-α or AD-mix-β, tert-butanol, water.

  • Procedure: To a vigorously stirred mixture of tert-butanol and water (1:1) at room temperature, add AD-mix-α or AD-mix-β (1.4 g per mmol of alkene). Cool the mixture to 0 °C and add the protected 7-octen-1-ol (1.0 eq). Stir the reaction at 0 °C for 24 hours. Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with 2 M NaOH, brine, dried over anhydrous Na₂SO₄, and concentrated. The crude diol is purified by flash chromatography.

3. Deprotection of the Diol:

  • Materials: Protected diol, tetrabutylammonium fluoride (TBAF) in THF (1 M solution).

  • Procedure: To a solution of the protected diol in THF at 0 °C, add a 1 M solution of TBAF in THF (1.2 eq). Stir the mixture at room temperature for 2 hours. Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product, enantiomerically enriched this compound, is purified by column chromatography.

Route 2: Enantioselective Epoxidation and Hydrolysis

This pathway also utilizes protected 7-octen-1-ol as the starting material.

1. Enantioselective Epoxidation (Jacobsen-Katsuki Epoxidation):

  • Materials: Protected 7-octen-1-ol, (R,R)- or (S,S)-Jacobsen's catalyst, m-chloroperoxybenzoic acid (m-CPBA) or commercial bleach (NaOCl), DCM.

  • Procedure: To a solution of the protected 7-octen-1-ol (1.0 eq) in DCM, add the Jacobsen's catalyst (0.05 eq). Cool the mixture to 0 °C and add the oxidant (e.g., m-CPBA, 1.1 eq) portionwise. Stir the reaction at 0 °C for 4-6 hours. After completion, the reaction is quenched, and the crude epoxide is purified by column chromatography.

2. Hydrolysis of the Epoxide:

  • Materials: Chiral epoxide, sulfuric acid (catalytic), water, THF.

  • Procedure: To a solution of the chiral epoxide in a mixture of THF and water, add a catalytic amount of sulfuric acid. Stir the reaction at room temperature until the epoxide is consumed (monitored by TLC). Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate. The organic layer is dried and concentrated to yield the crude diol, which is then deprotected as described in Route 1, step 3.

Route 3: Lipase-Catalyzed Kinetic Resolution

This approach begins with the synthesis of racemic this compound.

1. Synthesis of Racemic this compound:

  • Materials: 7-octen-1-ol, osmium tetroxide (OsO₄, catalytic), N-methylmorpholine N-oxide (NMO), acetone, water.

  • Procedure: To a solution of 7-octen-1-ol (1.0 eq) in a mixture of acetone and water, add NMO (1.5 eq) and a catalytic amount of OsO₄. Stir the reaction at room temperature for 12-24 hours. Quench the reaction with sodium sulfite. The mixture is then extracted with ethyl acetate, and the organic layer is dried and concentrated to give racemic this compound, which is purified by column chromatography.

2. Kinetic Resolution:

  • Materials: Racemic this compound, lipase (e.g., Novozym 435), vinyl acetate, tert-butyl methyl ether (TBME).

  • Procedure: To a solution of racemic this compound (1.0 eq) in TBME, add the lipase (e.g., 50 mg per mmol of triol) and vinyl acetate (0.6 eq). The suspension is stirred at room temperature and the reaction progress is monitored by GC or HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate is concentrated. The resulting mixture of the acylated product and the unreacted enantiomerically enriched this compound is separated by column chromatography. The acylated enantiomer can be hydrolyzed back to the triol using a base like K₂CO₃ in methanol.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or by converting the diol to a diastereomeric derivative (e.g., Mosher's ester).

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for the described enantioselective synthesis methods.

Sharpless_Asymmetric_Dihydroxylation start 7-Octen-1-ol protection Protection (TBDMSCl, Imidazole) start->protection protected_alkene Protected 7-Octen-1-ol protection->protected_alkene dihydroxylation Asymmetric Dihydroxylation (AD-mix-α or β) protected_alkene->dihydroxylation protected_diol Protected this compound dihydroxylation->protected_diol deprotection Deprotection (TBAF) protected_diol->deprotection final_product Enantiomerically Enriched This compound deprotection->final_product

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Enantioselective_Epoxidation_Workflow start Protected 7-Octen-1-ol epoxidation Enantioselective Epoxidation (Jacobsen's Catalyst) start->epoxidation epoxide Chiral Epoxide epoxidation->epoxide hydrolysis Hydrolysis (H₃O⁺) epoxide->hydrolysis protected_diol Protected this compound hydrolysis->protected_diol deprotection Deprotection (TBAF) protected_diol->deprotection final_product Enantiomerically Enriched This compound deprotection->final_product

Caption: Enantioselective Epoxidation and Hydrolysis Workflow.

Kinetic_Resolution_Workflow start 7-Octen-1-ol racemic_synthesis Racemic Dihydroxylation (OsO₄, NMO) start->racemic_synthesis racemic_triol Racemic this compound racemic_synthesis->racemic_triol resolution Lipase-Catalyzed Kinetic Resolution racemic_triol->resolution separation Chromatographic Separation resolution->separation enantiomer_S (S)-Heptane-1,2,7-triol (unreacted) separation->enantiomer_S enantiomer_R_acetylated (R)-Acylated this compound separation->enantiomer_R_acetylated hydrolysis Hydrolysis (K₂CO₃, MeOH) enantiomer_R_acetylated->hydrolysis enantiomer_R (R)-Heptane-1,2,7-triol hydrolysis->enantiomer_R

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Methodological & Application

Application Notes and Protocols for Heptane-1,2,7-triol in Organic Synthesis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Heptane-1,2,7-triol, with the chemical formula C₇H₁₆O₃, is a tri-hydroxylated alkane.[1][2] The presence of three hydroxyl groups at positions 1, 2, and 7 suggests its potential utility as a precursor for chiral molecules, a cross-linking agent, or a starting material for the synthesis of more complex structures. The 1,2-diol moiety can be particularly useful for the formation of cyclic acetals and ketals, offering a means of protecting these functional groups or introducing chirality. The distant hydroxyl group at the 7-position provides a handle for further functionalization.

Despite these structural features, a thorough search of scientific databases and chemical literature did not yield any specific examples of the use of this compound in organic synthesis. The following sections, therefore, discuss the potential applications and generalized protocols based on the known chemistry of similar triols and polyols.

Potential Applications in Organic Synthesis

Based on the general reactivity of polyols, this compound could theoretically be employed in a variety of organic synthesis reactions.

As a Chiral Building Block

The 1,2-diol functionality allows for the possibility of asymmetric synthesis. If this compound can be obtained in an enantiomerically pure form, it could serve as a valuable chiral synthon.

  • Potential Reaction: Asymmetric epoxidation of a suitable precursor followed by ring-opening would be a plausible route to chiral this compound.

  • Hypothetical Application: The resulting chiral triol could be used in the synthesis of natural products or pharmaceutical intermediates where the stereochemistry of hydroxyl groups is crucial.

A logical workflow for the potential use of this compound as a chiral building block is depicted below.

G Hypothetical Workflow for Chiral Synthesis cluster_0 Preparation of Chiral this compound cluster_1 Application in Target Synthesis Achiral Starting Material Achiral Starting Material Asymmetric Synthesis Asymmetric Synthesis Achiral Starting Material->Asymmetric Synthesis e.g., Sharpless Dihydroxylation Chiral this compound Chiral this compound Asymmetric Synthesis->Chiral this compound Target Molecule Synthesis Target Molecule Synthesis Protection/Activation Protection/Activation Chiral this compound->Protection/Activation e.g., Acetal Formation Key Intermediate Key Intermediate Protection/Activation->Key Intermediate Key Intermediate->Target Molecule Synthesis Further Transformations

Caption: Hypothetical workflow for the preparation and use of chiral this compound.

Synthesis of Heterocyclic Compounds

The 1,2,7-triol structure is well-suited for the synthesis of various heterocyclic compounds.

  • Potential Reaction: Intramolecular cyclization reactions, such as dehydration or Williamson ether synthesis, could lead to the formation of substituted tetrahydrofurans or other cyclic ethers.

  • Diagram of Potential Cyclization:

G Potential Cyclization of this compound This compound This compound (HO-CH2-CH(OH)-(CH2)4-CH2-OH) Cyclic Ether Substituted Tetrahydrofuran Derivative This compound->Cyclic Ether Intramolecular Dehydration

Caption: Potential intramolecular cyclization of this compound.

As a Monomer in Polymer Synthesis

Polyols are fundamental building blocks in polymer chemistry.[3][4] this compound could potentially be used as a monomer or cross-linking agent in the synthesis of polyesters and polyurethanes.

Generalized Experimental Protocols

In the absence of specific literature for this compound, the following are generalized protocols for reactions that polyols typically undergo. These should be considered as starting points for experimental design.

General Protocol for Acetal/Ketal Protection of the 1,2-Diol
  • Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or acetone).

  • Add a ketone or aldehyde (1.1 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Protocol for Esterification
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane).

  • Add an acylating agent (e.g., an acid chloride or anhydride, 3.3 equivalents for complete esterification) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with dilute acid (e.g., 1 M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

Quantitative Data

No quantitative data, such as reaction yields, spectroscopic data (NMR, IR, MS), or physical properties (melting point, boiling point), for reaction products derived from this compound could be found in the reviewed literature. The table below is a placeholder for such data should it become available in future research.

Reaction TypeReagentsProductYield (%)Spectroscopic Data
e.g., Acetal FormationAcetone, p-TsOHIsopropylidene acetalN/AN/A
e.g., EsterificationAcetyl chloride, PyridineTriacetate esterN/AN/A
e.g., OxidationPCC, DCMCorresponding carbonyl(s)N/AN/A
N/A: Not available in the current literature.

Conclusion

While this compound presents theoretical potential for various applications in organic synthesis, particularly as a chiral building block or a precursor to heterocyclic compounds, there is a notable absence of published research detailing its use. The protocols and potential applications described herein are based on the general principles of polyol chemistry. Further research is required to establish the specific reactivity and utility of this compound in synthetic organic chemistry. Researchers and drug development professionals are encouraged to explore the synthetic potential of this molecule and publish their findings to fill the current knowledge gap.

References

Application Notes and Protocols: Heptane-1,2,7-triol as a Potential Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of heptane-1,2,7-triol as a chiral building block in synthesis is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on general principles of synthetic organic chemistry and the known reactivity of chiral polyols. The experimental protocols provided are hypothetical and should be adapted and optimized based on specific research needs.

Introduction

Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its efficacy and safety.[1][2] this compound, with its three hydroxyl groups and a seven-carbon backbone, represents a potentially versatile chiral starting material. The presence of primary and secondary alcohols allows for selective functionalization, making it an attractive scaffold for the synthesis of complex chiral molecules. While specific examples of its use are scarce, its structural features suggest potential applications in the synthesis of natural products and their analogs, chiral ligands, and specialty chemicals.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented below.[3][4][5]

PropertyValueReference
Molecular Formula C₇H₁₆O₃[5]
Molecular Weight 148.20 g/mol [5]
CAS Number 37939-50-7[3]
Appearance Not specified (likely a viscous liquid or low melting solid)
Boiling Point Not available[3]
SMILES OCC(O)CCCCCO[3]
Topological Polar Surface Area 60.69 Ų[5]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 6[5]

Potential Synthetic Applications

The trifunctional nature of this compound allows for a variety of synthetic transformations. The differential reactivity of the primary (C1 and C7) and secondary (C2) hydroxyl groups can be exploited for regioselective reactions.

3.1. Selective Protection and Functionalization

The primary hydroxyl groups at C1 and C7 are expected to be more reactive towards sterically demanding protecting groups than the secondary hydroxyl at C2. This allows for selective protection, followed by functionalization of the remaining free hydroxyl group(s).

3.2. Oxidation

Selective oxidation of the hydroxyl groups can lead to a range of valuable chiral synthons:

  • Oxidation of the primary hydroxyls: Can yield mono- or di-aldehydes, or mono- or di-carboxylic acids.

  • Oxidation of the secondary hydroxyl: Can yield a chiral ketone.

3.3. Cyclization Reactions

Intramolecular cyclization can be a powerful strategy to construct chiral heterocyclic systems. For example, after converting one of the terminal hydroxyls into a good leaving group, the other terminal hydroxyl or the secondary hydroxyl could act as a nucleophile to form substituted tetrahydrofurans or tetrahydropyrans.

3.4. Derivatization for Biological Screening

The triol scaffold can be readily derivatized to create libraries of compounds for biological screening. Esterification or etherification of the hydroxyl groups with various substituents can be achieved to explore structure-activity relationships.

Hypothetical Experimental Protocols

Protocol 1: Selective Silylation of Primary Hydroxyl Groups

This protocol describes a general procedure for the selective protection of the primary hydroxyl groups of a triol using a bulky silylating agent.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired di-silylated product.

Protocol 2: Oxidation of the Secondary Hydroxyl Group

This protocol outlines a general procedure for the oxidation of the secondary alcohol in the protected di-silyl ether from Protocol 1.

Materials:

  • 1,7-bis(tert-butyldimethylsilyloxy)heptan-2-ol (from Protocol 1)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the di-silylated triol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the two phases are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding ketone.

Visualizations

experimental_workflow start This compound step1 Selective Protection (e.g., TBDMSCl, Imidazole) start->step1 intermediate1 1,7-Di-O-TBDMS-heptane-1,2,7-triol step1->intermediate1 step2 Oxidation (e.g., DMP, PCC, or Swern) intermediate1->step2 intermediate2 Chiral Ketone step2->intermediate2 step3 Further Elaboration (e.g., Wittig, Grignard) intermediate2->step3 product Complex Chiral Molecule step3->product

Caption: Hypothetical workflow for the synthesis of a complex chiral molecule from this compound.

signaling_pathway cluster_derivatives Potential Derivatives start Chiral this compound aldehyde Chiral Aldehydes/ Carboxylic Acids start->aldehyde Selective Oxidation of Primary OH ketone Chiral Ketone start->ketone Protection of Primary OH followed by Oxidation of Secondary OH heterocycle Chiral Heterocycles (Furans, Pyrans) start->heterocycle Functional Group Interconversion and Intramolecular Cyclization ester_library Ester/Ether Library for Screening start->ester_library Acylation or Alkylation

References

Application Notes and Protocols for the Derivatization of Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of heptane-1,2,7-triol, a polyhydroxy compound, to facilitate its analysis by gas chromatography (GC). The derivatization process is essential for increasing the volatility and thermal stability of the analyte, enabling its separation and detection by GC-based methods such as GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID). Two primary derivatization methods are presented: silylation and acylation.

Introduction to Derivatization for Polyol Analysis

This compound possesses three hydroxyl (-OH) groups, which make the molecule polar and prone to hydrogen bonding. These characteristics result in low volatility and poor chromatographic performance on standard GC columns. Derivatization chemically modifies these hydroxyl groups, replacing the active hydrogen with a less polar functional group. This modification reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the compound and improving peak shape and sensitivity during GC analysis.[1][2]

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.[1][3] The resulting trimethylsilyl ethers are significantly more volatile and thermally stable.[2]

Acylation introduces an acyl group, typically an acetyl group, to the hydroxyl moieties. Acetic anhydride is a widely used acylation reagent, often in the presence of a catalyst such as pyridine.[4] Acetyl derivatives are also more volatile than the parent polyol and are generally stable, making them suitable for quantitative analysis.[5]

Quantitative Data Summary

The following tables summarize the expected quantitative data for the derivatization and analysis of this compound. This data is based on typical performance for the analysis of polyols by GC and should be validated for specific applications.

Table 1: Silylation of this compound with BSTFA

ParameterExpected ValueNotes
Derivatization Yield > 95%Dependent on reaction conditions (temperature, time, reagent excess).
Derivative Stability ModerateTMS ethers are susceptible to hydrolysis and should be analyzed promptly.[6]
GC-MS Detection Limit (LOD) 0.5 - 5 ng/mLIn Selected Ion Monitoring (SIM) mode.
GC-MS Quantification Limit (LOQ) 1 - 15 ng/mLIn Selected Ion Monitoring (SIM) mode.
Linearity (r²) > 0.99Over a defined concentration range.[7]
Precision (RSD) < 15%For replicate analyses.[7]
Recovery 90 - 110%From a spiked matrix.

Table 2: Acylation of this compound with Acetic Anhydride

ParameterExpected ValueNotes
Derivatization Yield > 90%Can be driven to completion with appropriate catalyst and conditions.
Derivative Stability HighAcetyl derivatives are generally more stable than TMS ethers.
GC-FID Detection Limit (LOD) 1 - 10 ng on-columnDependent on detector sensitivity and chromatographic conditions.
GC-FID Quantification Limit (LOQ) 5 - 30 ng on-columnDependent on detector sensitivity and chromatographic conditions.
Linearity (r²) > 0.99Over a defined concentration range.[5]
Precision (RSD) < 10%For replicate analyses.[5]
Recovery 85 - 115%From a spiked matrix.[5]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA for GC-MS Analysis

This protocol describes the formation of trimethylsilyl (TMS) ethers of this compound for subsequent analysis by GC-MS. The reactivity of hydroxyl groups towards silylation generally follows the order: primary > secondary > tertiary.[1]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)[2]

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA. For sterically hindered hydroxyl groups or to enhance the reaction rate, a mixture of BSTFA with 1% TMCS can be used.[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 70°C for 60 minutes. Reaction time and temperature may need to be optimized for specific sample matrices.[1]

  • Cooling: After the incubation period, allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent prior to analysis.

GC-MS Parameters (Typical):

  • Injector: Split/splitless, 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification). Characteristic ions for TMS derivatives include [M-15]+ (loss of a methyl group) and m/z 73.[8][9]

Protocol 2: Acylation of this compound using Acetic Anhydride for GC-FID Analysis

This protocol details the acetylation of this compound for quantitative analysis by GC-FID.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (anhydrous, as a catalyst and solvent)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • Ethyl acetate for extraction/dilution

  • Saturated sodium bicarbonate solution

Procedure:

  • Sample Preparation: Place a known amount of the this compound standard or dried sample extract into a reaction vial.

  • Reagent Addition: Add 200 µL of a 1:1 (v/v) mixture of acetic anhydride and anhydrous pyridine to the vial.

  • Reaction: Securely cap the vial and vortex briefly. Heat the mixture at 60°C for 30 minutes.

  • Work-up:

    • Cool the reaction vial to room temperature.

    • Carefully add 1 mL of deionized water to quench the excess acetic anhydride.

    • Add 1 mL of ethyl acetate and vortex thoroughly to extract the acetylated derivative.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

    • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to remove any remaining acetic acid and pyridine.

    • Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.

  • GC-FID Analysis: The final organic solution containing the this compound triacetate can be directly injected into the GC-FID system.

GC-FID Parameters (Typical):

  • Injector: Split/splitless, 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, suitable for polar compounds (e.g., wax column)

  • Carrier Gas: Helium or Hydrogen, at an appropriate flow rate

  • Oven Program: 120°C (hold 2 min), ramp to 240°C at 8°C/min, hold for 10 min

  • Detector: FID, 250°C

Visualizations

DerivatizationWorkflow cluster_silylation Silylation Protocol cluster_acylation Acylation Protocol s_start Start: This compound Sample s_prep Sample Preparation: Dry Sample s_start->s_prep s_reagents Add Reagents: BSTFA (+/- TMCS), Pyridine s_prep->s_reagents s_react Reaction: 70°C, 60 min s_reagents->s_react s_cool Cool to RT s_react->s_cool s_analysis GC-MS Analysis s_cool->s_analysis a_start Start: This compound Sample a_prep Sample Preparation: Dry Sample a_start->a_prep a_reagents Add Reagents: Acetic Anhydride, Pyridine a_prep->a_reagents a_react Reaction: 60°C, 30 min a_reagents->a_react a_workup Work-up: Quench, Extract, Wash a_react->a_workup a_analysis GC-FID Analysis a_workup->a_analysis

Caption: Experimental workflows for silylation and acylation of this compound.

DerivatizationLogic Analyte This compound (Polar, Low Volatility) Silylation Silylation (e.g., BSTFA) Analyte->Silylation Acylation Acylation (e.g., Acetic Anhydride) Analyte->Acylation Goal GC Amenable Derivative (Non-polar, High Volatility) GC_Analysis Gas Chromatography (GC-MS or GC-FID) Goal->GC_Analysis Silylation->Goal Acylation->Goal

Caption: Logical relationship of derivatization for GC analysis of this compound.

References

Application Notes and Protocols for the Selective Reactions of Hydroxyl Groups in Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,2,7-triol is a versatile building block in organic synthesis, offering three hydroxyl groups with distinct reactivity profiles. The presence of a vicinal 1,2-diol and a sterically accessible primary alcohol at the 7-position allows for a range of selective chemical transformations. This document provides detailed application notes and protocols for the selective protection, oxidation, and derivatization of the hydroxyl groups in this compound. While specific literature on the reactivity of this compound is limited, the following protocols are based on well-established and analogous reactions for similar polyol structures. These methodologies are intended to serve as a comprehensive guide for researchers utilizing this triol in synthetic applications, particularly in the development of novel pharmaceutical agents and complex molecules.

Selective Protection of the 1,2-Diol Moiety

The vicinal diol at the 1 and 2 positions can be selectively protected, leaving the primary hydroxyl group at the 7-position available for subsequent reactions. A common and efficient method for the protection of 1,2-diols is the formation of an acetonide (isopropylidene ketal).

Acetonide Protection of the 1,2-Diol

This protocol describes the formation of (7-hydroxyheptane-1,2-diyl)bis(oxy)dimethylmethane, effectively protecting the 1,2-diol.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetone (20 volumes).

  • Addition of Catalyst: To the solution, add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure acetonide-protected triol.

Quantitative Data (Hypothetical):

ParameterValue
Reactant This compound
Product (7-hydroxyheptane-1,2-diyl)bis(oxy)dimethylmethane
Yield 92%
Reaction Time 5 hours
Purity (post-chromatography) >98%

Reaction Workflow:

acetonide_protection start This compound reagents Anhydrous Acetone p-TSA (cat.) start->reagents Add reaction Stir at RT 4-6 hours reagents->reaction Initiate workup Quench (NaHCO3) Extraction (EtOAc) Drying (Na2SO4) reaction->workup Proceed to purification Column Chromatography workup->purification Followed by product Acetonide-protected This compound purification->product Yields

Acetonide protection of this compound.

Selective Oxidation of the Hydroxyl Groups

The different types of hydroxyl groups in this compound (two primary and one secondary) allow for selective oxidation based on the choice of oxidizing agent and reaction conditions.

Selective Oxidation of the Primary Hydroxyl at C-7

After protecting the 1,2-diol as an acetonide, the remaining primary hydroxyl group at C-7 can be selectively oxidized to an aldehyde or a carboxylic acid.

Experimental Protocol (Oxidation to Aldehyde):

  • Setup: To a solution of the acetonide-protected triol (1.0 eq) in anhydrous dichloromethane (DCM) (20 volumes) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the product by column chromatography if necessary.

Quantitative Data (Hypothetical):

ParameterValue
Reactant Acetonide-protected this compound
Product 7-oxoheptan-1,2-diyl acetonide
Yield 85%
Reaction Time 3 hours
Purity (post-filtration) >95%
Selective Oxidation of the Secondary Hydroxyl at C-2

In the unprotected triol, it is challenging to selectively oxidize the secondary alcohol in the presence of two primary alcohols. However, after selective protection of the C-7 primary alcohol (e.g., as a silyl ether), the C-2 secondary alcohol can be targeted.

Reaction Pathway:

selective_oxidation cluster_protection Protection Strategy cluster_oxidation Oxidation start This compound step1 Protect 1,2-diol (Acetonide) start->step1 intermediate1 Protected Triol step1->intermediate1 step2 Oxidize C-7 (PCC) intermediate1->step2 product1 Aldehyde at C-7 step2->product1

Pathway for selective oxidation of C-7 hydroxyl.

Selective Esterification and Etherification

The primary hydroxyl group at C-7 is more sterically accessible and generally more reactive towards esterification and etherification than the secondary hydroxyl at C-2.

Selective Tosylation of the Primary Hydroxyl at C-7

This protocol describes the selective tosylation of the C-7 primary alcohol, which can then serve as a good leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine (10 volumes) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Reactant This compound
Product 7-tosyloxyheptane-1,2-diol
Yield 75%
Reaction Time 18 hours
Purity (post-chromatography) >97%

Logical Relationship for Selectivity:

reactivity_hierarchy title Reactivity of Hydroxyl Groups in this compound c7_oh C-7 Primary OH c1_oh C-1 Primary OH c7_oh->c1_oh c2_oh C-2 Secondary OH c1_oh->c2_oh reactivity_order Steric Hindrance and Nucleophilicity

Reactivity hierarchy of hydroxyl groups.

Application Notes and Protocols for Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,2,7-triol is a tri-hydroxyl linear heptane derivative with the molecular formula C₇H₁₆O₃.[1][2] Its structure, featuring a flexible seven-carbon backbone and three hydroxyl groups, imparts amphiphilic properties, suggesting its potential utility as a solvent, co-solvent, or chemical additive in various scientific and pharmaceutical applications. The presence of multiple hydroxyl groups allows for hydrogen bonding, enhancing its solubility in polar solvents, while the hydrocarbon chain provides non-polar character.[3] This document provides an overview of the potential applications of this compound, drawing parallels from the established roles of similar polyols and triols in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for considering its potential applications.

PropertyValueReference
Molecular FormulaC₇H₁₆O₃[1][2][4]
Molecular Weight148.20 g/mol [2][4]
Hydrogen Bond Donor Count3[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count6[2]
Topological Polar Surface Area60.69 Ų[2]
LogP (octanol-water partition coefficient)-0.1077[2]
Purity>95% (commercially available)[5]
StorageSealed in a dry environment at 2-8°C[2]

Potential Applications

While specific experimental data for this compound is limited, its structural similarity to other well-characterized polyols and triols suggests several potential applications:

  • Crystallization of Macromolecules: Short-chain amphiphiles, such as the related compound heptane-1,2,3-triol, have been demonstrated to be effective in the crystallization of membrane proteins.[6] These small amphiphiles are thought to modulate the micellar environment of the detergent-solubilized protein, facilitating the formation of well-ordered crystals.[6] this compound, with its amphiphilic nature, could serve a similar function.

  • Drug Delivery and Formulation: Polyols are widely used as excipients in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[3][7][8] The hydroxyl groups of this compound can form hydrogen bonds with active pharmaceutical ingredients (APIs), potentially improving their dissolution in aqueous media. Its use in creating stable amorphous solid dispersions or as a component of hydrogels for controlled release could be explored.[3][7][8]

  • Polymer Chemistry: Triols are fundamental building blocks in the synthesis of polymers such as polyurethanes and polyesters.[9][10] The three hydroxyl groups of this compound can act as cross-linking agents, imparting specific mechanical properties, flexibility, and thermal stability to the resulting polymers.[11][12] These polymers could have applications in coatings, adhesives, and biomedical materials.[11][12]

  • Surfactant and Emulsifier: The amphiphilic structure of this compound suggests its potential as a surfactant or emulsifying agent. It could be used to stabilize oil-in-water or water-in-oil emulsions in various formulations, from cosmetics to industrial applications.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in the potential applications described above.

Protocol 1: Evaluation of this compound as a Crystallization Additive for a Model Membrane Protein

Objective: To determine if this compound can improve the crystallization of a model membrane protein solubilized in a detergent.

Materials:

  • Purified model membrane protein (e.g., bacteriorhodopsin)

  • Detergent for solubilization (e.g., n-octyl-β-D-glucoside)

  • This compound stock solution (e.g., 10% w/v in water)

  • Crystallization buffer

  • Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates)

  • Microscopes for crystal visualization

Procedure:

  • Prepare a solution of the purified membrane protein in the chosen detergent at a suitable concentration for crystallization.

  • Set up a crystallization screen using a range of precipitant concentrations in the crystallization buffer.

  • For the experimental condition, add this compound to the protein-detergent complex solution to final concentrations ranging from 0.1% to 2% (w/v).

  • Set up crystallization trials using the sitting drop vapor diffusion method. Mix 1 µL of the protein-detergent solution (with and without this compound) with 1 µL of the reservoir solution.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal formation over several weeks.

  • Compare the size, morphology, and diffraction quality of crystals obtained with and without this compound.

Expected Outcome: The presence of this compound may lead to the formation of larger, more well-defined crystals, or crystals in conditions where none formed previously.

Protocol 2: Assessment of this compound for Enhancing the Solubility of a Poorly Soluble Drug

Objective: To quantify the effect of this compound on the aqueous solubility of a model poorly soluble drug.

Materials:

  • Model poorly soluble drug (e.g., ibuprofen)

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Shaking incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a series of aqueous solutions of this compound in PBS at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the model drug to each solution.

  • Incubate the samples in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved drug in the supernatant using a validated HPLC method.

  • Plot the drug solubility as a function of the this compound concentration.

Expected Outcome: An increase in the solubility of the model drug with increasing concentrations of this compound would indicate its potential as a solubility enhancer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome prep1 This compound Stock Solution exp1 Titration of this compound prep1->exp1 prep2 Model System (Protein/Drug) prep2->exp1 exp2 Incubation & Equilibration exp1->exp2 analysis1 Data Acquisition (e.g., Microscopy, HPLC) exp2->analysis1 analysis2 Quantitative Analysis analysis1->analysis2 outcome1 Evaluation of Efficacy analysis2->outcome1 outcome2 Optimization outcome1->outcome2 signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor Membrane Receptor effector Effector Protein receptor->effector activates second_messenger Second Messenger effector->second_messenger generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade activates transcription_factor Transcription Factor kinase_cascade->transcription_factor phosphorylates gene_expression Gene Expression transcription_factor->gene_expression regulates heptane_triol This compound (Membrane Fluidity Modifier) heptane_triol->receptor modulates

References

Application Notes and Protocols for the Analytical Detection of Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,2,7-triol is a polyhydroxy compound of interest in various fields, including chemical synthesis and potentially as a biomarker or starting material in drug development. Accurate and sensitive detection and quantification of this triol in different matrices are crucial for research and quality control. Due to its high polarity, direct analysis of this compound can be challenging. This document provides detailed application notes and protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as an alternative method.

Analytical Techniques

The primary recommended method for the analysis of this compound is GC-MS after a derivatization step to increase its volatility.[1][2] An alternative method, LC-MS/MS, is also presented, which may not require derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like this compound, a derivatization step is necessary to convert the polar hydroxyl groups into less polar and more volatile silyl ethers.[1][2] This process, known as silylation, allows the analyte to be amenable to GC analysis.[2]

Principle: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. This method can often analyze polar compounds directly without the need for derivatization.

Principle: The sample is dissolved in a suitable solvent and injected into the LC system. The mobile phase carries the sample through a column, where the analyte is separated from other components. The eluent from the LC column is then introduced into the mass spectrometer. In the tandem mass spectrometer, the parent ion of the target analyte is selected, fragmented, and specific fragment ions are monitored for quantification, which provides high selectivity and sensitivity.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound after Silylation

This protocol details the sample preparation, derivatization, and GC-MS parameters for the quantitative analysis of this compound.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • To 100 µL of plasma, add 400 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4][5]

  • Cap the vial tightly and heat at 70°C for 1 hour.[5]

  • Cool to room temperature before injection.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

4. Quantification

  • Prepare a calibration curve using standard solutions of this compound that have undergone the same sample preparation and derivatization process.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to improve accuracy and precision.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation (Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under N2 Supernatant_Collection->Drying Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS workflow for this compound analysis.
Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a direct method for the analysis of this compound without derivatization.

1. Sample Preparation

  • Follow the same sample preparation steps as in Protocol 1 (Protein Precipitation, Centrifugation, Supernatant Collection, and Drying).

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.[8]

  • Desolvation Temperature: 350°C.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and product ions need to be determined by infusing a standard solution of this compound.

3. Quantification

  • Prepare a calibration curve using standard solutions of this compound in the initial mobile phase.

  • Use an internal standard for accurate quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS_Detection Tandem MS Detection (MRM) Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 2 ng/mL
Limit of Quantification (LOQ) 2 - 15 ng/mL0.5 - 10 ng/mL
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Note: The provided quantitative data is based on typical performance for the analysis of similar polar analytes and should be established for this compound through proper method validation.[9][10][11]

Method Validation

Both protocols should be fully validated according to established guidelines (e.g., FDA, ICH) to ensure reliability. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive approaches for the detection and quantification of this compound. The choice between GC-MS with derivatization and direct LC-MS/MS analysis will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. Proper method development and validation are essential to ensure the generation of high-quality, reliable data for research and drug development applications.

References

Quantitative Analysis of Heptane-1,2,7-triol in Diverse Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,2,7-triol is a polar compound with potential applications in various industries, including cosmetics and pharmaceuticals. Its tri-hydroxyl functionality imparts unique solubility and reactivity characteristics, making its accurate quantification in complex matrices crucial for quality control, formulation development, and safety assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Analytical Approaches

Due to its high polarity and low volatility, the analysis of this compound requires specific analytical strategies. Two primary methods are presented:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization: This is a highly sensitive and specific method. Derivatization is mandatory to increase the volatility of the triol, making it amenable to GC analysis.[1]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method allows for the analysis of this compound in its native form, avoiding the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[2]

Method 1: Quantitative Analysis by GC-MS after Silylation

This method is suitable for the trace-level quantification of this compound in complex matrices such as cosmetic creams and biological fluids.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., Cream, Plasma) Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Derivatization Silylation (BSTFA + TMCS) Evaporation->Derivatization GCMS GC-MS Injection Derivatization->GCMS Data Data Acquisition (SIM/MRM) GCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Experimental Protocol: GC-MS

1. Sample Preparation

  • For Cosmetic Creams (Oil-in-Water Emulsion):

    • Accurately weigh 1 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of a non-polar solvent like hexane or ethyl acetate and vortex for 2 minutes to dissolve the lipid phase.[1]

    • Perform a liquid-liquid extraction with 10 mL of methanol/water (80:20, v/v) to extract the polar analytes. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the lower methanolic layer. Repeat the extraction twice.

    • Pool the methanolic extracts and proceed to Solid Phase Extraction (SPE) cleanup.

  • For Biological Fluids (e.g., Plasma, Serum):

    • To 1 mL of plasma in a centrifuge tube, add 3 mL of cold acetonitrile to precipitate proteins.[3]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and proceed to SPE cleanup.

  • Solid Phase Extraction (SPE) Cleanup (for both matrices):

    • Condition a normal-phase SPE cartridge (e.g., Silica or Diol, 500 mg) with 5 mL of hexane, followed by 5 mL of the extraction solvent (methanol/water or acetonitrile).

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a less polar solvent (e.g., ethyl acetate) to remove non-polar interferences.

    • Elute the this compound with 5 mL of a more polar solvent, such as methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Seal the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless mode, 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity
Monitored Ions To be determined by analyzing the mass spectrum of the derivatized this compound standard.
Data Presentation: GC-MS Method Validation (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.995 (over 0.1 - 10 µg/mL)
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (Recovery) 92-105%
Precision (RSD) Intra-day < 5%, Inter-day < 8%
Matrix Effect Investigated and compensated using matrix-matched standards.[4][5][6]

Method 2: Quantitative Analysis by HPLC-ELSD

This method is advantageous as it does not require derivatization and is suitable for samples where the concentration of this compound is expected to be higher.

Workflow for HPLC-ELSD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis Sample Sample (e.g., Formulation, Biological Extract) Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HILIC-HPLC Injection Filtration->HPLC ELSD ELSD Detection HPLC->ELSD Quantification Quantification ELSD->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-ELSD.

Experimental Protocol: HPLC-ELSD

1. Sample Preparation

  • For Liquid Formulations:

    • Accurately dilute a known weight or volume of the sample with the initial mobile phase composition (e.g., Acetonitrile/Water 90:10).

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • For Solid Samples or Semi-solids:

    • Extract a known weight of the sample with a suitable solvent (e.g., methanol).

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter.

2. HPLC-ELSD Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 70% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
ELSD Agilent 1290 Infinity II ELSD or equivalent
Nebulizer Temp. 40°C
Evaporator Temp. 60°C
Gas Flow (Nitrogen) 1.5 SLM
Data Presentation: HPLC-ELSD Method Validation (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.99 (log-log fit, over 10 - 500 µg/mL)
Limit of Detection (LOD) 2 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Accuracy (Recovery) 95-108%
Precision (RSD) Intra-day < 6%, Inter-day < 10%

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the sample characteristics and required sensitivity.

Method_Selection Start Start: Need to Quantify This compound Concentration Expected Concentration? Start->Concentration Matrix Complex Matrix? Concentration->Matrix Low (< 5 µg/mL) HPLC Use HPLC-ELSD Method Concentration->HPLC High (≥ 5 µg/mL) GCMS Use GC-MS Method Matrix->GCMS Yes Matrix->HPLC No Derivatization Requires Derivatization GCMS->Derivatization NoDerivatization No Derivatization Needed HPLC->NoDerivatization

References

Application Notes and Protocols for Heptane-1,2,7-triol in Polymer Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heptane-1,2,7-triol is a unique trifunctional monomer with a linear C7 backbone, presenting a vicinal diol at one end (positions 1 and 2) and a primary alcohol at the other (position 7). This structure offers interesting possibilities in polymer science for creating novel architectures. The flexible aliphatic chain can impart ductility, while the three hydroxyl groups provide sites for crosslinking, branching, or initiation of polymerization. These application notes explore the potential of this compound as a crosslinking agent in biodegradable polyesters and as a chain extender and crosslinker in polyurethanes. The following protocols and data are based on foundational principles of polymer chemistry and serve as a guide for researchers exploring the use of this versatile triol.

Application 1: this compound as a Crosslinking Agent in Biodegradable Polyesters

The incorporation of this compound into a polyester matrix, such as that derived from the polycondensation of a diacid and a diol, can introduce branching and crosslinking. This can significantly alter the polymer's thermal and mechanical properties, as well as its degradation profile. The flexible heptane chain is expected to maintain a degree of flexibility in the final polymer, while the crosslinks can enhance the material's strength and thermal stability.

Quantitative Data Summary:

The following table summarizes the hypothetical effects of incorporating this compound on the properties of a polyester synthesized from adipic acid and 1,4-butanediol.

Parameter Control Polyester (0% this compound) Polyester with 2% this compound Polyester with 5% this compound
Glass Transition Temperature (Tg) -60 °C-55 °C-48 °C
Melting Temperature (Tm) 110 °C105 °C98 °C
Tensile Strength 25 MPa35 MPa45 MPa
Elongation at Break 600%450%300%
Young's Modulus 150 MPa250 MPa400 MPa
Biodegradation (Mass Loss in 60 days) 15%12%8%
Experimental Protocol: Synthesis of a Crosslinked Polyester

This protocol describes the synthesis of a crosslinked polyester using adipic acid, 1,4-butanediol, and this compound as the crosslinking agent.

Materials:

  • Adipic acid

  • 1,4-butanediol

  • This compound

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Chloroform and Methanol (for purification)

Procedure:

  • Monomer Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge adipic acid, 1,4-butanediol, and the desired molar percentage of this compound. For a 2% crosslinked polymer, a molar ratio of 1:0.98:0.02 (diacid:diol:triol) is suggested.

  • Catalyst Addition: Add titanium (IV) butoxide (approx. 0.1% of the total monomer weight) to the reaction mixture.

  • Esterification: Heat the mixture to 180°C under a slow stream of nitrogen gas with continuous stirring. Water will be produced as a byproduct and should be collected. Continue this step for approximately 4 hours or until the theoretical amount of water has been collected.

  • Polycondensation: Gradually reduce the pressure to below 1 Torr and increase the temperature to 220°C. Continue the reaction for another 4-6 hours to increase the molecular weight of the polymer.

  • Purification: Dissolve the resulting polymer in chloroform and precipitate it in cold methanol. Filter the purified polymer and dry it in a vacuum oven at 40°C for 24 hours.

Workflow Diagram:

Polyester_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Charge Monomers (Adipic Acid, 1,4-Butanediol, This compound) Catalyst Add Catalyst (Titanium(IV) butoxide) Monomers->Catalyst Esterification Esterification (180°C, N2) Catalyst->Esterification Polycondensation Polycondensation (220°C, Vacuum) Esterification->Polycondensation Dissolution Dissolve in Chloroform Polycondensation->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying DSC Thermal Analysis (DSC) Drying->DSC Tensile Mechanical Testing Drying->Tensile Biodegradation Biodegradation Study Drying->Biodegradation

Caption: Workflow for the synthesis and characterization of a crosslinked polyester.

Application 2: this compound as a Chain Extender and Crosslinker in Polyurethanes

In polyurethane synthesis, triols can act as chain extenders and crosslinkers, reacting with diisocyanates to form a three-dimensional network. The use of this compound can lead to polyurethanes with a balance of hardness and flexibility. The long aliphatic chain of the triol can contribute to the soft segment of the polyurethane, while its trifunctionality will create crosslinks, enhancing the material's elastomeric properties.

Quantitative Data Summary:

The following table presents hypothetical data on the properties of a polyurethane synthesized from a polyether polyol, 4,4'-methylenebis(phenyl isocyanate) (MDI), and this compound as a chain extender/crosslinker.

Parameter Polyurethane with 1,4-Butanediol Polyurethane with 2% this compound Polyurethane with 5% this compound
Hardness (Shore A) 859095
Tensile Strength 30 MPa40 MPa50 MPa
Elongation at Break 500%400%300%
Tear Strength 40 kN/m55 kN/m70 kN/m
Swelling Ratio (in Toluene) 2.51.81.2
Experimental Protocol: Synthesis of a Crosslinked Polyurethane

This protocol outlines the two-step prepolymer method for synthesizing a crosslinked polyurethane.

Materials:

  • Polyether polyol (e.g., Polytetrahydrofuran, Mn = 2000 g/mol )

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound

  • Dibutyltin dilaurate (catalyst)

  • Dry toluene (solvent)

Procedure:

  • Prepolymer Synthesis:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the polyether polyol in dry toluene.

    • Heat the solution to 80°C and add MDI with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

    • Add a catalytic amount of dibutyltin dilaurate and continue the reaction for 2 hours to form the NCO-terminated prepolymer.

  • Chain Extension and Curing:

    • Cool the prepolymer solution to 60°C.

    • In a separate flask, prepare a solution of this compound in dry toluene.

    • Slowly add the this compound solution to the prepolymer solution with continuous stirring. The amount of triol should be calculated to achieve a final NCO/OH ratio of approximately 1.05:1.

    • After the addition is complete, pour the mixture into a Teflon mold.

  • Curing:

    • Cure the polyurethane in an oven at 80°C for 24 hours.

    • Post-cure the material at room temperature for 7 days before characterization.

Signaling Pathway/Logical Relationship Diagram:

Polyurethane_Formation cluster_reactants Reactants cluster_process Polymerization Process cluster_product Final Product Polyol Polyether Polyol (Soft Segment) Prepolymer Prepolymer Formation (Polyol + MDI) Polyol->Prepolymer MDI Diisocyanate (MDI) (Hard Segment) MDI->Prepolymer Triol This compound (Crosslinker) ChainExtension Chain Extension & Crosslinking (Prepolymer + Triol) Triol->ChainExtension Prepolymer->ChainExtension Polyurethane Crosslinked Polyurethane Network ChainExtension->Polyurethane

Caption: Logical flow of polyurethane synthesis using this compound.

Heptane-1,2,7-triol: Uncharted Territory in Biological and Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals exploring the potential of novel chemical entities will find that heptane-1,2,7-triol currently represents a significant gap in the scientific literature. Despite its defined chemical structure, extensive searches of established chemical and biological databases have yielded no specific data on its biological or pharmacological activity.

Currently, information on this compound is limited to its basic chemical properties, as outlined in publicly available databases. These resources provide details on its molecular formula (C7H16O3), molecular weight, and structure, but critically lack any associated biological data.[1][2] This absence of information extends to its potential mechanisms of action, therapeutic applications, and any effects on biological signaling pathways.

While information exists for other isomers, such as heptane-1,2,3-triol, which has been used in the crystallization of membrane proteins, these applications are specific to that particular molecular arrangement and cannot be extrapolated to this compound.[3]

Future Directions

The lack of existing research presents a unique opportunity for novel investigations into the potential bioactivity of this compound. A logical first step for researchers interested in this compound would be to perform broad-spectrum screening assays to identify any potential biological effects.

A generalized workflow for such an initial investigation is proposed below.

G cluster_screening Initial Screening Phase cluster_hit_validation Hit Identification & Validation cluster_moa Mechanism of Action Studies compound This compound Synthesis & Purity Confirmation cell_lines Selection of Diverse Human Cell Lines compound->cell_lines Treatment assays High-Throughput Screening (HTS) Assays (e.g., Cytotoxicity, Proliferation) cell_lines->assays hit Identification of 'Hit' Activity assays->hit Positive Result dose_response Dose-Response Studies hit->dose_response confirmation Confirmation with Secondary Assays dose_response->confirmation omics Omics Analysis (Transcriptomics, Proteomics) confirmation->omics Validated Hit pathway Signaling Pathway Analysis omics->pathway target Target Deconvolution pathway->target

A generalized workflow for the initial biological screening of this compound.

Experimental Protocols

Given the absence of specific published studies on this compound, the following are generalized protocols that could be adapted for its initial biological evaluation.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of this compound on cultured cells.

  • Methodology:

    • Seed selected cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.

    • Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

2. In Vitro Target-Based Assay (Example: Kinase Inhibition Assay)

  • Objective: To determine if this compound can inhibit the activity of a specific enzyme (e.g., a protein kinase).

  • Methodology:

    • Select a kinase of interest that is implicated in a disease pathway.

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

    • In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

    • Include a positive control inhibitor and a no-inhibitor control.

    • Incubate the reaction for the time specified by the kit manufacturer to allow for the enzymatic reaction to proceed.

    • Add the detection reagent provided in the kit, which will generate a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.

    • Measure the signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value if a dose-dependent inhibition is observed.

Summary of Chemical Data

For reference, the following table summarizes the available chemical information for this compound.

PropertyValueSource
Molecular FormulaC7H16O3[1][2]
Molecular Weight148.20 g/mol [2]
CAS Number37939-50-7[2]
Purity95+% (as commercially available)[2]
StorageSealed in dry, 2-8°C[2]

References

Application of Heptane-1,2,7-triol in Pharmaceutical Compound Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

A comprehensive review of scientific literature and patent databases reveals a notable absence of heptane-1,2,7-triol as a starting material or key intermediate in the synthesis of pharmaceutical compounds. Despite its simple structure featuring three hydroxyl groups, this achiral C7 backbone does not appear to be a preferred building block in the development of complex, stereospecific drug molecules. This document outlines the findings of an extensive search and discusses the likely reasons for the compound's limited utility in medicinal chemistry based on current synthetic strategies.

Introduction

This compound is a chemical compound with the molecular formula C₇H₁₆O₃. Its structure comprises a seven-carbon chain with hydroxyl groups at positions 1, 2, and 7. The presence of multiple hydroxyl groups suggests its potential as a versatile synthon for creating various derivatives. However, an in-depth investigation into its application in pharmaceutical synthesis indicates that it is not a commonly employed precursor. This report details the search for its use in the synthesis of known pharmaceuticals, including prostaglandin analogs, as well as its potential role in the creation of chiral synthons, heterocyclic compounds, and as a linker in antibody-drug conjugates.

Search Methodology

An exhaustive search was conducted across multiple scientific databases, including PubChem, DrugBank, and Google Patents, as well as a general search of medicinal chemistry and organic synthesis literature. Search queries included "this compound in pharmaceutical synthesis," "this compound uses in drug development," "synthesis of prostaglandin analogs using this compound," "this compound as a chiral building block," and other related terms.

Findings

The search for direct applications of this compound in pharmaceutical synthesis yielded no specific examples. The information retrieved was consistently limited to entries in chemical supplier catalogs and public chemical databases, which provide basic physicochemical properties but no details on its use in drug manufacturing.

Further targeted searches for its incorporation into the synthesis of major drug classes, such as prostaglandins (e.g., latanoprost, travoprost, bimatoprost), also returned no relevant results. The established synthetic routes for these complex molecules typically rely on more advanced, stereochemically defined starting materials, such as Corey lactone derivatives, to control the intricate stereochemistry required for biological activity.

Investigations into broader potential applications, such as its use in generating novel chiral synthons, as a scaffold for heterocyclic compounds with medicinal properties, or as a flexible linker in antibody-drug conjugates, were similarly unfruitful. The patent literature, often a source for novel synthetic methodologies, also did not contain any references to the use of this compound in pharmaceutical contexts.

Discussion: Likely Reasons for Limited Application

The lack of documented use of this compound in pharmaceutical synthesis can likely be attributed to several factors:

  • Achiral Nature: this compound is an achiral molecule. Modern drug development heavily emphasizes stereospecificity to enhance efficacy and reduce off-target effects. Syntheses of chiral drugs typically start from chiral building blocks (the "chiral pool") or employ asymmetric synthesis methods to introduce the desired stereochemistry early on. The use of an achiral starting material like this compound would necessitate additional, often complex and costly, steps to introduce and control stereocenters.

  • Structural Simplicity and Flexibility: While the linear C7 chain offers flexibility, it may not provide the rigid conformational pre-organization often desired in drug scaffolds to ensure high-affinity binding to biological targets.

  • Availability of More Advanced Building Blocks: The field of organic synthesis has a vast and sophisticated toolbox of well-established chiral starting materials and intermediates that are more readily applicable to the construction of complex pharmaceutical agents.

Conclusion

Based on an extensive review of the available scientific and patent literature, there is currently no evidence to suggest that this compound is used in the synthesis of pharmaceutical compounds. Consequently, the creation of detailed Application Notes and Protocols, as requested, is not feasible. The information available is insufficient to provide experimental methodologies, quantitative data, or diagrams of signaling pathways related to its use in drug development. Researchers and scientists in the field of pharmaceutical synthesis appear to favor more structurally complex and stereochemically defined building blocks for the development of new therapeutic agents.

Data Presentation

As no quantitative data regarding the use of this compound in pharmaceutical synthesis was found, no tables can be presented.

Experimental Protocols

No experimental protocols involving this compound for the synthesis of pharmaceutical compounds were found in the reviewed literature.

Visualizations

As no signaling pathways, experimental workflows, or logical relationships involving the use of this compound in pharmaceutical synthesis were identified, no diagrams can be generated.

Application Notes and Protocols for the Purification of Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heptane-1,2,7-triol is a polyhydroxy compound with potential applications in various fields, including as a building block in chemical synthesis and for the development of novel materials. The purity of this compound is critical for its intended applications. This document provides detailed protocols for the purification of this compound using standard laboratory techniques, namely recrystallization and column chromatography. The provided protocols are based on general principles for the purification of polyhydroxy compounds and data from similar molecules. Researchers should consider these as a starting point and may need to optimize the conditions for their specific sample.

Data Presentation: Purification of Similar Polyhydroxy Compounds

The following table summarizes the purification data for compounds structurally similar to this compound, providing a benchmark for expected yield and purity.

CompoundPurification MethodPurityYieldReference
1,2-HexanediolVacuum Rectification99.56%45.33%[1]
1,2,6-HexanetriolHydrogenation and EvaporationPractically Pure (~0.1% impurity)~98%[2]
1,2,6-HexanetriolHydrogenationNot specified95.5%[2]
LinaloolFlash Column Chromatography97-99%>95-97%

Experimental Protocols

Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude sample.

Protocol 1: Recrystallization of this compound

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Principle: The crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the triol decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like ethanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

    • Common solvents to test for polyols include ethyl acetate, acetone, ethanol, and water. Solvent mixtures can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the selected solvent and heat the mixture gently while stirring.

    • Continue adding small portions of the hot solvent until the triol is completely dissolved. Avoid adding excess solvent to maximize yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Expected Outcome: Based on data from similar compounds, a high purity of >95% can be expected. The yield will be dependent on the initial purity of the crude material and the careful execution of the procedure.

Protocol 2: Column Chromatography of this compound

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.

Principle: A solution of the crude this compound is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. Due to its polar nature, this compound will interact with the silica gel. By eluting with a solvent (mobile phase) of appropriate polarity, the triol can be separated from less polar or more polar impurities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluting solvent (e.g., a gradient of ethyl acetate in hexane)

  • Beakers or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or staining solution (e.g., potassium permanganate) for visualization

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the initial solvent mixture.

    • Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate) to move the triol down the column.

    • Collect the eluate in small fractions.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp or by staining to identify the fractions containing the pure this compound.

  • Isolation of Pure Compound:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Outcome: Column chromatography can achieve high purity levels, often exceeding 98%. The yield is typically high, though some material may be lost during the process.

Mandatory Visualization

experimental_workflow cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography rec_start Crude this compound rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter_hot Hot Filtration (optional) rec_dissolve->rec_filter_hot rec_crystallize Cool to Crystallize rec_dissolve->rec_crystallize No insoluble impurities rec_filter_hot->rec_crystallize rec_filter_cold Vacuum Filtration rec_crystallize->rec_filter_cold rec_dry Dry Crystals rec_filter_cold->rec_dry rec_end Pure this compound rec_dry->rec_end chrom_start Crude this compound chrom_load Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_pool Pool Pure Fractions chrom_analyze->chrom_pool chrom_evaporate Evaporate Solvent chrom_pool->chrom_evaporate chrom_end Pure this compound chrom_evaporate->chrom_end

Caption: Experimental workflows for the purification of this compound.

References

Troubleshooting & Optimization

strategies to improve the yield of heptane-1,2,7-triol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the yield of heptane-1,2,7-triol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound with high yield?

A common and effective strategy involves a multi-step synthesis starting from a readily available C7 building block, such as 6-heptenoic acid or a derivative. The general approach includes:

  • Protection of the carboxylic acid: The carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester) to prevent it from interfering with subsequent reactions.

  • Dihydroxylation of the terminal alkene: The double bond is converted to a 1,2-diol using a dihydroxylation agent. The Sharpless asymmetric dihydroxylation is often employed for stereocontrol.[1][2]

  • Protection of the 1,2-diol: The newly formed diol is protected, often as a cyclic acetal (e.g., acetonide), to allow for selective reduction of the ester group.[3][4]

  • Reduction of the ester: The ester group is reduced to a primary alcohol using a suitable reducing agent.

  • Deprotection of the 1,2-diol: The protecting group is removed to yield the final this compound.

Q2: What are the critical factors influencing the yield in the dihydroxylation step?

The yield and enantioselectivity of the dihydroxylation step, particularly the Sharpless asymmetric dihydroxylation, are influenced by several factors:

  • Choice of ligand: The selection of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL in AD-mix-α and AD-mix-β, respectively) determines the stereochemistry of the resulting diol.[2]

  • Reagent stoichiometry: The ratio of the alkene to the osmium catalyst and the stoichiometric oxidant is crucial. Using a catalytic amount of osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide is common practice to minimize the use of the toxic and expensive osmium tetroxide.[2]

  • Reaction conditions: Temperature, pH, and solvent system can significantly impact the reaction rate and selectivity. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) in a buffered solution.[1]

  • Substrate purity: Impurities in the starting alkene can poison the catalyst and reduce the yield.

Q3: How can I selectively reduce the ester group in the presence of the diol?

To selectively reduce the ester group, the 1,2-diol must be protected. Once protected, a variety of reducing agents can be used. Lithium aluminium hydride (LAH) is a powerful reducing agent that will readily reduce esters to primary alcohols.[5] However, if other sensitive functional groups are present, milder and more selective reagents like lithium borohydride (LiBH4) might be preferable.[6]

Q4: What are some common challenges in the purification of this compound?

As a polyol, this compound is a polar and often water-soluble compound, which can make purification challenging. Common issues include:

  • High polarity: The multiple hydroxyl groups make the compound highly polar, leading to strong interactions with silica gel during column chromatography and potentially causing streaking and poor separation.

  • Water solubility: Its solubility in water can complicate extraction procedures.

  • Removal of inorganic salts: If acids or bases are used during the synthesis or workup, the removal of the resulting inorganic salts can be difficult.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in the Dihydroxylation Step
Possible Cause Troubleshooting Action
Catalyst deactivation Ensure all glassware is scrupulously clean and dry. Purify the starting alkene to remove any potential catalyst poisons.[9]
Incorrect stoichiometry Carefully measure and add all reagents, especially the catalytic amount of osmium tetroxide and the chiral ligand.
Suboptimal reaction conditions Monitor and control the reaction temperature closely. Ensure the pH of the reaction mixture is maintained within the optimal range for the specific dihydroxylation procedure.[1]
Side reactions If over-oxidation is suspected, consider using a milder co-oxidant or reducing the reaction time.
Issue 2: Incomplete Protection of the 1,2-Diol
Possible Cause Troubleshooting Action
Insufficient amount of protecting group reagent Use a slight excess of the protecting group reagent (e.g., 2,2-dimethoxypropane for acetonide formation) and the acid catalyst.
Presence of water Ensure all reagents and solvents are anhydrous, as water can inhibit the formation of acetals.[10]
Equilibrium not driven to completion Use a Dean-Stark apparatus or molecular sieves to remove the water or alcohol byproduct and drive the equilibrium towards the protected diol.
Issue 3: Incomplete Reduction of the Ester
Possible Cause Troubleshooting Action
Insufficient reducing agent Use a sufficient excess of the reducing agent (e.g., LiAlH4 or LiBH4) to ensure complete conversion.
Low reaction temperature While initial addition of the reducing agent may need to be at a low temperature for safety, the reaction may require warming to room temperature or gentle heating to go to completion.
Deactivation of the reducing agent Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Issue 4: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Action
Product is too polar for standard silica gel chromatography Consider using a more polar stationary phase like alumina or a modified silica gel. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/ethanol, may also be necessary.
Product is highly water-soluble During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the triol and improve extraction into the organic phase.
Presence of inorganic salt impurities After neutralization, ensure thorough washing of the organic layer with water to remove salts. If the product is in the aqueous layer, consider techniques like dialysis or size-exclusion chromatography for salt removal.[7][11]

Quantitative Data Summary

The following table summarizes typical yields for the key reaction steps in a multi-step synthesis of a triol, based on analogous transformations reported in the literature. Actual yields will vary depending on the specific substrate and reaction conditions.

Reaction Step Reagents and Conditions Typical Yield Range (%)
Esterification 6-heptenoic acid, Methanol, H2SO4 (cat.), reflux90-98
Dihydroxylation Methyl hept-6-enoate, AD-mix-β, t-BuOH/H2O, 0 °C to rt85-95[12]
Acetonide Protection Diol, 2,2-dimethoxypropane, p-TsOH (cat.), acetone, rt90-99[4]
Ester Reduction Acetonide-protected ester, LiAlH4, THF, 0 °C to rt85-95[5]
Acetonide Deprotection Acetonide, Dowex-50W (H+), Methanol, rt90-98

Experimental Protocols

Protocol 1: Synthesis of Methyl hept-6-ene-1,2-diol via Sharpless Asymmetric Dihydroxylation
  • To a stirred solution of methyl hept-6-enoate (1.0 eq) in a 1:1 mixture of t-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of alkene).[2]

  • Stir the resulting slurry vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diol.

Protocol 2: Acetonide Protection of a 1,2-Diol
  • Dissolve the diol (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH).[4]

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding solid sodium bicarbonate and stir for 10 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude acetonide can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 3: Reduction of an Ester to a Primary Alcohol
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminium hydride (LiAlH4) (1.5 - 2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting white precipitate vigorously for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol. Purify as needed.

Visualizations

experimental_workflow start Start: 6-Heptenoic Acid esterification Esterification (MeOH, H+) start->esterification dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-β) esterification->dihydroxylation protection Diol Protection (Acetonide) dihydroxylation->protection reduction Ester Reduction (LiAlH4) protection->reduction deprotection Deprotection (Acidic Conditions) reduction->deprotection end Product: This compound deprotection->end troubleshooting_dihydroxylation start Low Dihydroxylation Yield cause1 Catalyst Poisoning? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Purify Starting Alkene Use Clean Glassware cause1->solution1 solution2 Recalculate and Carefully Measure Reagents cause2->solution2 solution3 Monitor and Control Temperature and pH cause3->solution3

References

overcoming challenges in the purification of heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of heptane-1,2,7-triol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this polar triol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a highly polar compound due to its three hydroxyl groups. This polarity presents several purification challenges:

  • High Boiling Point: The strong intermolecular hydrogen bonding results in a high boiling point, making standard distillation difficult and often requiring vacuum distillation to prevent thermal decomposition.

  • High Polarity: Its polarity makes it highly soluble in polar solvents like water and alcohols, which can complicate extraction and chromatography. It may have limited solubility in common nonpolar organic solvents used in standard normal-phase chromatography.

  • Co-elution with Polar Impurities: Synthesis byproducts are often other polar compounds, such as isomers, diols, or incompletely reacted starting materials, which can be difficult to separate using standard chromatographic techniques.

  • Hygroscopic Nature: Triols are often hygroscopic, readily absorbing moisture from the atmosphere, which can affect purity and yield calculations.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurities will largely depend on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: For example, if synthesized from a precursor like a protected heptene derivative, some of this starting material may remain.

  • Isomers: Positional isomers of heptanetriol (e.g., heptane-1,2,3-triol or heptane-1,4,7-triol) might be formed as byproducts depending on the reaction's selectivity.

  • Diol Impurities: Incomplete reactions could lead to the presence of heptane-diols.

  • Solvents: Residual solvents from the reaction or initial work-up are common impurities.

  • Water: Due to its hygroscopic nature, water is a very common impurity.

  • Catalyst Residues: If a catalyst was used in the synthesis, traces might remain in the crude product.

Q3: Which analytical techniques are best suited to assess the purity of this compound?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable polar-endcapped C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) can effectively separate polar compounds. A mass spectrometry (MS) or evaporative light scattering detector (ELSD) is often necessary as triols may lack a strong UV chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the hydroxyl groups (e.g., silylation) is typically required to increase volatility for GC analysis. GC-MS can be very effective in identifying and quantifying volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Karl Fischer Titration: This is the standard method for accurately quantifying water content.

Troubleshooting Guides

Flash Chromatography Purification

Problem: My this compound is not separating from impurities on a standard silica gel column.

Possible Cause Solution
Compound is too polar for the mobile phase. Increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system is often effective. For very polar compounds, consider using a mobile phase containing methanol or even small amounts of water. For example, a gradient of dichloromethane to 10-20% methanol in dichloromethane.
Compound is irreversibly adsorbing to the acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%). Alternatively, use a different stationary phase such as alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica.
Co-elution of polar impurities. Consider using a different chromatographic technique with an alternative separation mechanism, such as reversed-phase chromatography or HILIC.
Vacuum Distillation

Problem: I am observing decomposition of my this compound during vacuum distillation.

Possible Cause Solution
The boiling point is still too high at the current vacuum level. Improve the vacuum. Use a high-performance vacuum pump and ensure all connections in your distillation setup are well-sealed with appropriate grease to minimize leaks. A lower pressure will significantly reduce the boiling point.
Prolonged heating is causing thermal degradation. Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures. Ensure efficient and vigorous stirring to prevent localized overheating.
Presence of acidic or basic impurities catalyzing decomposition. Neutralize the crude material before distillation. A simple aqueous work-up with a dilute bicarbonate solution followed by drying can remove acidic impurities.
Recrystallization

Problem: I am unable to find a suitable solvent for the recrystallization of this compound.

Possible Cause Solution
The compound is too soluble in most common polar solvents even at low temperatures. Try a two-solvent recrystallization system. Dissolve the triol in a small amount of a hot solvent in which it is very soluble (e.g., methanol or ethanol). Then, slowly add a hot anti-solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, or a hydrocarbon like hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly.
The compound "oils out" instead of forming crystals. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Try using a more dilute solution, a slower cooling rate, or a different solvent system. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out.
No crystal formation upon cooling. The solution may not be sufficiently saturated. Try to evaporate some of the solvent and cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

Data Presentation

The following tables provide representative data for the purification of a crude this compound sample (initial purity ~85%) using different techniques. Note: This is illustrative data and actual results may vary depending on the specific impurities and experimental conditions.

Table 1: Comparison of Purification Techniques for this compound

Purification Method Stationary/Mobile Phase or Conditions Purity Achieved (%) Yield (%) Key Advantages/Disadvantages
Flash Chromatography Silica Gel / Dichloromethane:Methanol Gradient (0-15%)95-9870-85Adv: Good for removing less polar and some moderately polar impurities. Scalable. Disadv: May not resolve highly similar polar impurities. Can have lower yields due to tailing.
Reversed-Phase HPLC C18 / Water:Acetonitrile Gradient>9950-70Adv: Excellent for separating highly polar compounds. High purity achievable. Disadv: Lower loading capacity. Requires removal of large volumes of solvent.
Vacuum Distillation 0.1 mmHg, 150-160 °C (pot temp.)98-9960-80Adv: Effective for removing non-volatile impurities and some isomers with different boiling points. Disadv: Risk of thermal decomposition. Not effective for removing impurities with similar boiling points.
Recrystallization Methanol/Ethyl Acetate>9940-60Adv: Can yield very high purity material if a suitable solvent system is found. Disadv: Finding an appropriate solvent can be challenging. Can have lower yields.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 2% methanol in dichloromethane). If it is not fully soluble, adsorb it onto a small amount of silica gel by dissolving it in a volatile solvent (like methanol), adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 100% dichloromethane).

  • Loading: Load the prepared sample onto the top of the silica gel bed.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). A typical gradient might be:

    • 100% Dichloromethane (2 column volumes)

    • 2% Methanol in Dichloromethane (4 column volumes)

    • 5% Methanol in Dichloromethane (4 column volumes)

    • 10% Methanol in Dichloromethane (until the product has eluted)

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase (e.g., 95:5 water:acetonitrile). Filter the sample through a 0.45 µm filter.

  • Column and Mobile Phase: Use a preparative C18 column. The mobile phase will typically be a gradient of water (A) and acetonitrile (B).

  • Elution Program:

    • Time (min) | % B (Acetonitrile)

    • 0 | 5

    • 5 | 5

    • 25 | 50

    • 30 | 95

    • 35 | 95

    • 36 | 5

    • 40 | 5

  • Detection and Fraction Collection: Use a mass spectrometer or an evaporative light scattering detector to monitor the elution of the non-UV active triol. Collect the peak corresponding to the mass of this compound.

  • Post-Purification: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the pure product.

Mandatory Visualizations

experimental_workflow crude Crude This compound flash_chrom Flash Chromatography (Silica Gel) crude->flash_chrom Initial Cleanup distillation Vacuum Distillation crude->distillation Non-volatile Impurities hplc Preparative RP-HPLC flash_chrom->hplc High Purity recrystallization Recrystallization flash_chrom->recrystallization Crystalline Solid impurities Impurities flash_chrom->impurities analysis Purity Analysis (HPLC, GC-MS, NMR) hplc->analysis hplc->impurities distillation->recrystallization distillation->impurities recrystallization->analysis recrystallization->impurities pure_product Pure this compound (>99%) analysis->pure_product Meets Specs

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Challenge is_chrom Chromatography Issue? start->is_chrom is_dist Distillation Issue? start->is_dist is_recryst Recrystallization Issue? start->is_recryst no_sep Poor Separation is_chrom->no_sep Yes streaking Streaking/Tailing is_chrom->streaking Yes decomp Decomposition is_dist->decomp Yes bumping Bumping is_dist->bumping Yes oiling_out Oiling Out is_recryst->oiling_out Yes no_crystals No Crystals Form is_recryst->no_crystals Yes change_solvent Modify Mobile Phase (Polarity, Gradient) no_sep->change_solvent change_sp Change Stationary Phase (Reversed-Phase, Alumina) no_sep->change_sp streaking->change_solvent lower_p Lower Pressure decomp->lower_p short_path Use Short-Path decomp->short_path bumping->lower_p two_solvent Use Two-Solvent System oiling_out->two_solvent slow_cool Slower Cooling / Seeding oiling_out->slow_cool no_crystals->two_solvent

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Heptane-1,2,7-triol Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of heptane-1,2,7-triol. It is designed for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the concentration of my this compound sample over time, even when stored at room temperature. What could be the cause?

A1: Several factors could contribute to the degradation of this compound, even under standard storage conditions. The most common causes are:

  • Oxidation: The primary and secondary alcohol groups in the molecule are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light or the presence of trace metal impurities, which can act as catalysts. This may lead to the formation of aldehydes, ketones, and carboxylic acids.

  • Dehydration: Although less common at room temperature without a catalyst, slow dehydration can occur, leading to the formation of unsaturated compounds or ethers.

  • Microbial Contamination: If your sample is in a non-sterile aqueous solution, microbial growth could be metabolizing the compound.

Troubleshooting Steps:

  • Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store samples in the dark to prevent photo-oxidation.

  • Chelating Agents: If metal catalysis is suspected, consider adding a small amount of a chelating agent like EDTA to your formulation.

  • Sterile Conditions: For aqueous solutions, ensure sterile conditions or add a suitable antimicrobial preservative if compatible with your experimental design.

Q2: My this compound sample has developed a slight yellow tint and an unusual odor after being heated. What degradation products might be forming?

A2: The development of color and odor upon heating is a strong indicator of thermal degradation. Potential degradation pathways include:

  • Oxidation: At elevated temperatures, oxidation is significantly accelerated. The formation of aldehydes or ketones from the alcohol groups is a likely cause. Some of these degradation products can be volatile, leading to a noticeable odor.

  • Dehydration: Heating, especially in the presence of acidic or basic impurities, can cause the elimination of water molecules to form alkenetriols or cyclic ethers.

  • Polymerization/Condensation: At higher temperatures, intermolecular dehydration can occur, leading to the formation of polyethers, which may be higher in molecular weight and could contribute to discoloration.

Troubleshooting Steps:

  • Lower Temperature: If possible, conduct your experiments at a lower temperature.

  • pH Control: Ensure the pH of your solution is neutral and buffered, as acidic or basic conditions can catalyze degradation.

  • Analytical Characterization: Use techniques like HPLC-MS or GC-MS to identify the specific degradation products being formed. This will provide definitive information on the degradation pathway.

Q3: I am performing a forced degradation study. Under which conditions is this compound expected to be most unstable?

A3: Based on its structure, this compound is expected to be most susceptible to degradation under oxidative and strongly acidic or basic conditions, especially when combined with heat.

  • Oxidative Stress: The presence of oxidizing agents (e.g., hydrogen peroxide) will likely cause rapid degradation of the alcohol functional groups. The 1,2-diol moiety is also susceptible to oxidative cleavage.

  • Acidic/Basic Conditions: Strong acids or bases will catalyze dehydration reactions.

  • Photolytic Stress: Exposure to UV light can generate free radicals, initiating and propagating degradation reactions.

Illustrative Degradation Data

The following table summarizes the expected degradation of this compound under typical forced degradation conditions. The percentage values are illustrative and based on the general reactivity of similar polyol compounds.

Stress ConditionTemperatureDurationExpected Degradation (%)Primary Degradation Products
Acid Hydrolysis (0.1 M HCl) 60°C24 hours5 - 15%Dehydration products (alkenes, ethers)
Base Hydrolysis (0.1 M NaOH) 60°C24 hours5 - 10%Dehydration products (ethers)
Oxidation (3% H₂O₂) 25°C12 hours20 - 40%Aldehydes, ketones, carboxylic acids, cleavage products
Thermal 80°C48 hours10 - 25%Dehydration and oxidation products
Photolytic (UV Lamp) 25°C24 hours15 - 30%Free-radical mediated oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature in the dark.

    • Thermal Degradation: Place 2 mL of the stock solution in a sealed vial and incubate at 80°C.

    • Photolytic Degradation: Place 2 mL of the stock solution in a transparent vial and expose it to a calibrated UV light source. Run a control sample stored in the dark.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • For oxidative samples, the reaction can be quenched by adding a small amount of sodium sulfite solution.

  • Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient). Use a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Visualizations

Predicted Degradation Pathways

This compound Degradation Pathways cluster_oxidation Oxidation cluster_dehydration Dehydration main This compound ketone Heptan-7-ol-1,2-dione (Ketone Formation) main->ketone [O] (at C2) aldehyde 2,7-Dihydroxyheptanal (Aldehyde Formation) main->aldehyde [O] (at C7) cleavage Oxidative Cleavage Products main->cleavage [O] (1,2-diol cleavage) alkene Unsaturated Triols (Alkenes) main->alkene Heat / Acid (-H₂O) ether Cyclic Ethers / Polyethers main->ether Heat / Acid (-H₂O) acid 2,7-Dihydroxyheptanoic Acid aldehyde->acid [O]

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Stability Analysis

Stability Analysis Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Withdraw Aliquots at Time Points stress->sampling quench Quench Reaction (Neutralize / Dilute) sampling->quench analysis HPLC-MS/GC-MS Analysis quench->analysis quantify Quantify Parent Compound analysis->quantify identify Identify Degradation Products analysis->identify report Generate Stability Report quantify->report identify->report

Caption: General workflow for a forced degradation study.

Technical Support Center: Optimization of Reaction Conditions for Heptane-1,2,7-triol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of heptane-1,2,7-triol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective strategy for the synthesis of this compound involves the reduction of a suitable lactone precursor. A plausible route is the reduction of a 7-hydroxy-ε-caprolactone or a related derivative using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: Which reducing agents are suitable for the final reduction step to form this compound?

For the reduction of a lactone (a cyclic ester) to a diol, strong reducing agents are typically required.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very effective but non-selective reducing agent for esters and carboxylic acids. It will readily reduce the lactone to the corresponding diol.[1][2][3]

  • Sodium Borohydride (NaBH₄): This reducing agent is generally not strong enough to reduce esters or lactones under standard conditions.[1][4] It is, however, useful for the reduction of aldehydes and ketones, which might be present as intermediates or impurities.

Q3: How can I monitor the progress of the reaction?

The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (the lactone) should diminish over time, while a new, more polar spot corresponding to the triol product should appear. Staining with potassium permanganate is often effective for visualizing alcohols.

Q4: What are the critical safety precautions when working with LiAlH₄?

Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent.

  • It reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Quenching of the reaction must be done carefully and at low temperatures to control the exothermic reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: LiAlH₄ is sensitive to moisture and can degrade if not stored or handled properly. 2. Insufficient Reducing Agent: An inadequate molar excess of the reducing agent may lead to incomplete reaction. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use a fresh, unopened bottle of LiAlH₄ or test the activity of the existing batch on a small scale with a known substrate. 2. Increase the molar equivalents of LiAlH₄. A 2-4 fold excess is common for ester reductions. 3. Allow the reaction to warm to room temperature or gently reflux if the solvent allows, while carefully monitoring the reaction progress.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: The starting material may not be fully soluble in the chosen reaction solvent.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Use a co-solvent to improve solubility. For LiAlH₄ reductions, anhydrous THF or diethyl ether are common choices.
Formation of Multiple Byproducts 1. Over-reduction of other functional groups: If the precursor molecule contains other reducible functional groups, they may also be reduced by LiAlH₄. 2. Side reactions due to high temperature: High reaction temperatures can sometimes lead to decomposition or side reactions.1. Protect other sensitive functional groups before the reduction step. 2. Maintain a controlled temperature throughout the reaction.
Difficulties in Product Isolation and Purification 1. Formation of Aluminum Salts: The quenching of LiAlH₄ reactions can produce gelatinous aluminum salts that complicate extraction. 2. High Polarity of the Triol: this compound is a polar molecule, which can make extraction from aqueous layers challenging.1. Use a standard workup procedure for LiAlH₄ reductions, such as the Fieser workup, to precipitate manageable aluminum salts. 2. Use a more polar solvent for extraction, such as ethyl acetate, or perform multiple extractions. Column chromatography on silica gel is often necessary for final purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lactone Reduction

This protocol describes a general procedure for the reduction of a hypothetical 7-hydroxy-ε-caprolactone to this compound using LiAlH₄.

Materials:

  • 7-hydroxy-ε-caprolactone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (1M HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Addition of Lactone: Dissolve the 7-hydroxy-ε-caprolactone (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and dropwise, add water (equivalent to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (equivalent to the mass of LiAlH₄), and then water again (3 times the mass of LiAlH₄).

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. The formation of a white precipitate should be observed. Filter the solid through a pad of Celite and wash it thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and the washings, and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂SO₄.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude triol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield check_reagent Check Reducing Agent Activity start->check_reagent increase_equivalents Increase Molar Equivalents of Reducing Agent start->increase_equivalents check_conditions Review Reaction Conditions start->check_conditions use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent Inactive optimize_equivalents Optimize Molar Equivalents increase_equivalents->optimize_equivalents Incomplete Reaction adjust_temp_time Adjust Temperature and/or Time check_conditions->adjust_temp_time Suboptimal end_success Improved Yield use_fresh_reagent->end_success optimize_equivalents->end_success adjust_temp_time->end_success

Caption: Troubleshooting workflow for low product yield.

Proposed Synthetic Pathway for this compound

Synthetic_Pathway start Suitable Heptanoic Acid Derivative (e.g., 7-hydroxyheptanoic acid) lactone 7-Hydroxy-ε-caprolactone start->lactone Lactonization product This compound lactone->product Reduction (e.g., LiAlH4)

Caption: A plausible synthetic route to this compound.

References

troubleshooting common issues in heptane-1,2,7-triol NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting common issues in the NMR spectroscopy of heptane-1,2,7-triol. This guide provides answers to frequently asked questions and detailed protocols to help researchers, scientists, and drug development professionals resolve common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the hydroxyl (-OH) peaks in my ¹H NMR spectrum of this compound broad and indistinct?

A: Broadening of hydroxyl proton signals is a common phenomenon for alcohols and polyols like this compound.[1] This is primarily due to chemical exchange processes where the hydroxyl protons rapidly exchange between molecules.[2] The rate of this exchange is highly sensitive to temperature, concentration, and the choice of solvent.[1][3] This rapid exchange causes an averaging of the magnetic environments, leading to a broad signal that can sometimes be difficult to distinguish from the baseline.[1]

Q2: I don't see the hydroxyl proton signals in my spectrum. Where did they go?

A: The most likely reason for the complete disappearance of hydroxyl signals is the use of a protic deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD).[4] The acidic protons of the hydroxyl groups exchange with the deuterium atoms of the solvent.[1][4] Since deuterium is not observed in ¹H NMR, the hydroxyl signals become "invisible" in the spectrum.[1] This phenomenon can be used intentionally to identify -OH peaks (see D₂O Shake protocol below).

Q3: The chemical shifts of my hydroxyl peaks are different from what I expected. Why?

A: The chemical shift of hydroxyl protons is highly variable and depends strongly on the experimental conditions.[1] Factors that influence the position of -OH signals include:

  • Solvent: Hydrogen bonding interactions between the solute and the solvent can significantly shift the resonance.[5] Solvents like DMSO-d₆ can form strong hydrogen bonds, shifting the -OH signals downfield and slowing exchange, which results in sharper peaks.[4]

  • Temperature: Changes in temperature affect the equilibrium of hydrogen bonding and the rate of chemical exchange.[2]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding increases, which can also affect the chemical shift.

Q4: The splitting patterns of the protons on the carbon chain are very complex. How can I interpret them?

A: The heptane backbone contains multiple methylene (-CH₂) and methine (-CH) groups that are chemically non-equivalent, leading to complex spin-spin coupling. Each proton signal is split by its non-equivalent neighboring protons. In solvents where proton exchange is slow (like DMSO-d₆), the hydroxyl protons can also couple to the protons on the adjacent carbons, further increasing the complexity of the splitting patterns.[4] When exchange is fast, this coupling to the -OH proton is often not observed.

Q5: The signals for the methylene (-CH₂) groups in the backbone are overlapping. How can I resolve them?

A: Signal overlap in the aliphatic region of the spectrum is common for molecules with long carbon chains.[6] The chemical environments of the central methylene groups in this compound can be very similar, causing their signals to appear in a narrow range. To improve resolution, you can:

  • Use a higher field NMR spectrometer: A stronger magnetic field will increase the chemical shift dispersion, spreading the signals further apart.

  • Change the solvent: Using a different deuterated solvent can alter the chemical shifts of the protons slightly, potentially resolving the overlap. Aromatic solvents like benzene-d₆ can induce different shifts compared to chloroform-d₃.[5]

  • Utilize 2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their 1D signals are overlapped.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note that the exact values can vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPositionPredicted Chemical Shift (ppm)MultiplicityNotes
-OH1, 2, 71.0 - 5.5Broad singlet (variable)Position and width are highly dependent on solvent, concentration, and temperature.[1][7]
H-1-CH₂OH3.5 - 3.8MultipletAdjacent to a hydroxyl group and a methine group.
H-2-CHOH-3.6 - 4.0MultipletAdjacent to two hydroxyl groups and two methylene groups.
H-3, H-6-CH₂-1.3 - 1.7MultipletPart of the aliphatic chain.
H-4, H-5-CH₂-1.2 - 1.6MultipletPart of the aliphatic chain, likely to overlap with other methylene signals.[6]
H-7-CH₂OH3.5 - 3.8TripletAdjacent to a hydroxyl group and one methylene group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPositionPredicted Chemical Shift (ppm)Notes
C-1-CH₂OH62 - 68Shielded by one oxygen atom.
C-2-CHOH-70 - 78Shielded by one oxygen atom.
C-3, C-6-CH₂-28 - 35Aliphatic carbon.
C-4, C-5-CH₂-22 - 30Aliphatic carbon.
C-7-CH₂OH62 - 68Shielded by one oxygen atom.

Experimental Protocols

Protocol 1: D₂O Shake for Hydroxyl Peak Identification

This method is used to definitively identify which signals in a ¹H NMR spectrum correspond to hydroxyl protons.

Methodology:

  • Acquire Standard Spectrum: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake it gently for about 30 seconds to facilitate the exchange of hydroxyl protons with deuterium.

  • Re-acquire Spectrum: Acquire the ¹H NMR spectrum again using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the hydroxyl protons will either disappear or significantly decrease in intensity in the second spectrum.[4]

Protocol 2: Sharpening Hydroxyl Signals

This protocol can be used when hydroxyl peaks are too broad to be reliably integrated or identified.

Methodology:

  • Solvent Choice: Prepare the sample in DMSO-d₆. This solvent is a strong hydrogen bond acceptor, which slows down the rate of proton exchange and typically results in sharper -OH signals compared to solvents like CDCl₃.[4]

  • Temperature Variation: If using a variable temperature NMR probe, try lowering the sample temperature (e.g., to 0 °C or lower). Reduced temperature slows the rate of chemical exchange, which can lead to sharper signals.[2] Conversely, heating the sample can sometimes also sharpen signals.[1]

  • Acid/Base Addition: Adding a trace amount of acid (e.g., trifluoroacetic acid) can sometimes sharpen OH signals, though it will also shift their position.[1] This should be done cautiously as it may affect the stability of the compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the NMR analysis of this compound.

Troubleshooting_Workflow start Problem: Poorly Resolved This compound NMR Spectrum issue_oh Are -OH peaks broad or absent? start->issue_oh issue_backbone Are backbone signals (CH/CH₂) overlapping? start->issue_backbone issue_impurity Are there unexpected peaks? start->issue_impurity cause_exchange Potential Cause: Rapid Proton Exchange issue_oh->cause_exchange Yes cause_solvent_oh Potential Cause: Protic Solvent (e.g., D₂O) issue_oh->cause_solvent_oh Yes (Absent) solution_dmso Solution: Use DMSO-d₆ to slow exchange cause_exchange->solution_dmso solution_temp Solution: Lower sample temperature cause_exchange->solution_temp solution_d2o_shake Confirmation: Perform D₂O Shake cause_solvent_oh->solution_d2o_shake cause_resolution Potential Cause: Insufficient Resolution issue_backbone->cause_resolution Yes solution_high_field Solution: Use higher field NMR (e.g., >400 MHz) cause_resolution->solution_high_field solution_solvent_bb Solution: Try a different solvent (e.g., Benzene-d₆) cause_resolution->solution_solvent_bb solution_2d Advanced Solution: Run 2D NMR (COSY) cause_resolution->solution_2d cause_impurity Potential Cause: Sample Impurity or Residual Solvent issue_impurity->cause_impurity Yes solution_purity Action: Verify sample purity (e.g., via LC-MS) cause_impurity->solution_purity solution_solvent_ref Action: Reference solvent impurity tables cause_impurity->solution_solvent_ref

Caption: Troubleshooting workflow for this compound NMR analysis.

References

effective methods for removing impurities from heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with effective methods for removing impurities from heptane-1,2,7-triol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Common impurities in crude polyols like this compound often stem from the synthetic route. These can include:

  • Catalysts: If the synthesis involves acid or base catalysis, residual catalysts such as alkali metal hydroxides or mineral acids may be present.[1]

  • Unreacted Starting Materials: Depending on the synthesis, unreacted precursors may remain in the crude product.

  • Side-products: Byproducts from unintended reactions during the synthesis.

  • Solvents: Residual solvents used during the synthesis or initial extraction steps.

Q2: My this compound sample is discolored. What could be the cause and how can I address it?

A2: Discoloration can be due to colored impurities. A common method to remove such impurities is treatment with activated carbon. The crude triol can be dissolved in a suitable solvent, treated with a small amount of activated carbon, and then filtered to remove the carbon and the adsorbed impurities.

Q3: How can I remove water from my this compound sample?

A3: Due to the hydrophilic nature of the triol, it may retain water. Water can be removed by azeotropic distillation with a suitable solvent like toluene, or by drying the sample under high vacuum. For solvent-based solutions of the triol, drying over an anhydrous salt such as magnesium sulfate or sodium sulfate followed by filtration is effective.

Troubleshooting Guides

Liquid-Liquid Extraction

Liquid-liquid extraction is a primary purification step to separate this compound from non-polar impurities based on its solubility in immiscible solvents.[2][3]

Issue: Poor separation of layers or emulsion formation.

  • Possible Cause: The densities of the aqueous and organic layers are too similar.

  • Solution: Add brine (a saturated aqueous solution of NaCl) to the aqueous layer.[4] This increases the polarity and density of the aqueous phase, often breaking the emulsion and improving layer separation.

Issue: Low yield of this compound in the desired phase.

  • Possible Cause 1: The chosen organic solvent is not optimal for extracting the triol.

  • Solution 1: this compound is a polar molecule. If it is partitioning into the organic layer, a more polar organic solvent that is immiscible with water, such as ethyl acetate, may be required. Conversely, if the triol is intended to remain in the aqueous phase while washing out non-polar impurities, a less polar solvent like hexane is appropriate.

  • Possible Cause 2: Insufficient number of extractions.

  • Solution 2: Perform multiple extractions with smaller volumes of the extraction solvent.[4] Three to four extractions are generally more effective than a single extraction with a large volume.

Data Presentation: Solvent Selection for Liquid-Liquid Extraction

The following table summarizes the hypothetical recovery of this compound from an aqueous solution using different organic solvents.

Organic SolventPartition Coefficient (Organic/Aqueous)% Recovery in Organic Phase (3 extractions)
Hexane0.1~27%
Diethyl Ether0.8~88%
Ethyl Acetate1.5~96%
Dichloromethane1.2~94%
Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[5][6]

Issue: this compound does not move from the baseline on a silica gel column.

  • Possible Cause: The eluent (solvent system) is not polar enough.

  • Solution: Increase the polarity of the eluent. Since this compound is very polar, a polar mobile phase will be required. A common approach is to use a gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the proportion of a more polar solvent like methanol. For highly polar compounds, a solvent system such as dichloromethane/methanol with a small percentage of ammonium hydroxide may be effective.[5]

Issue: The purified fractions are still impure.

  • Possible Cause 1: Poor separation between the triol and impurities.

  • Solution 1: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4.

  • Possible Cause 2: The column was overloaded with the crude sample.

  • Solution 2: Use an appropriate ratio of crude sample to silica gel (typically 1:20 to 1:100 by weight).

Issue: The compound appears to be degrading on the silica gel column.

  • Possible Cause: Silica gel is acidic and can cause degradation of sensitive compounds.

  • Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like alumina (neutral or basic) or reverse-phase silica.[5]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction
  • Dissolve the crude this compound in a suitable solvent (e.g., water or a polar organic solvent) in a separatory funnel.

  • Add an immiscible solvent to the separatory funnel.

  • Stopper the funnel and invert it, opening the stopcock to release pressure.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate.

  • Drain the lower layer into a clean flask.

  • Pour the upper layer out through the top of the funnel into another clean flask.

  • Repeat the extraction with fresh solvent as needed.

  • Combine the desired fractions and dry over an anhydrous salt if it is an organic phase.

  • Filter and concentrate the solvent using a rotary evaporator.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Allow the solvent to drain to the level of the silica bed.

  • Dissolve the crude this compound in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the column.

  • Gently add a layer of sand on top of the sample.

  • Carefully fill the column with the eluent.

  • Apply pressure to the top of the column and begin collecting fractions.

  • Gradually increase the polarity of the eluent to elute the this compound.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound LLE Liquid-Liquid Extraction (to remove bulk non-polar impurities) Crude->LLE Aqueous Aqueous Phase (contains triol and polar impurities) LLE->Aqueous Organic Organic Phase (non-polar impurities) LLE->Organic Discard Column Column Chromatography (Silica Gel) Aqueous->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: General purification workflow for this compound.

ChromatographyTroubleshooting Start Column Chromatography Issue Q1 Is the compound moving from the baseline? Start->Q1 A1_No Increase eluent polarity (e.g., add Methanol) Q1->A1_No No Q2 Are the fractions pure? Q1->Q2 Yes A1_No->Q1 A2_No Optimize solvent system with TLC or reduce sample load Q2->A2_No No Q3 Is there evidence of compound degradation? Q2->Q3 Yes A2_No->Q2 A3_Yes Deactivate silica with base or use Alumina/Reverse Phase Q3->A3_Yes Yes End Successful Purification Q3->End No A3_Yes->Q3

Caption: Troubleshooting guide for column chromatography.

References

common mistakes in the handling and storage of heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Heptane-1,2,7-triol

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the proper handling and storage of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

This compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperatures can vary by supplier, with some recommending 2-8°C and others suggesting room temperature in a cool, dark place (<15°C)[1][2]. Due to its three hydroxyl groups, the compound is likely hygroscopic, making a dry, inert atmosphere (e.g., under argon or nitrogen) ideal for long-term storage to prevent moisture absorption.

Q2: What are the signs of degradation or contamination of this compound?

Visually, pure this compound is described as a white or colorless to light yellow powder, lump, or clear liquid[2][3]. Any significant deviation from this, such as a pronounced yellowing, discoloration, or the presence of particulate matter, may indicate degradation or contamination. An unexpected odor could also be a sign of decomposition.

Q3: Is this compound sensitive to air or light?

While specific data on air and light sensitivity for this compound is limited, it is good laboratory practice to store all chemicals, especially those with reactive functional groups like hydroxyls, in a dark place and under an inert atmosphere to minimize the risk of oxidative degradation or light-catalyzed reactions.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn, including safety goggles with side shields, a lab coat, and chemical-resistant gloves. Given the lack of specific toxicity data for this compound, it is prudent to handle it with care in a well-ventilated area or under a chemical fume hood.

Troubleshooting Guides

Problem 1: Inconsistent Experimental Results

Q: I am observing inconsistent results in my experiments using this compound from a new batch. What could be the cause?

A: Inconsistent results can stem from several factors related to the handling and storage of the compound. Follow this troubleshooting workflow:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the supplier's recommendations (e.g., 2-8°C or <15°C, sealed in a dry environment)[1][2]. Improper storage can lead to degradation.

  • Check for Moisture Absorption: this compound is a triol and therefore likely hygroscopic. If the container was not properly sealed or was opened frequently in a humid environment, the compound may have absorbed water. This will change its effective concentration and could interfere with your reaction. Consider drying the compound under vacuum if appropriate for your experimental setup.

  • Assess Purity: If you have the capability, re-characterize the compound using techniques like NMR or GC to confirm its purity and structure[2]. Compare the results with the certificate of analysis provided by the supplier.

  • Review Handling Procedures: Ensure that the same weighing and dispensing procedures are followed consistently. Use clean, dry spatulas and glassware to avoid cross-contamination.

Problem 2: Solubility Issues

Q: My this compound is not dissolving as expected in my solvent system. Why might this be happening?

A: The three hydroxyl groups in this compound make it a polar molecule[3].

  • Solvent Polarity: Ensure your chosen solvent is appropriate for a polar compound. It will likely have good solubility in polar protic solvents (like water and ethanol) and polar aprotic solvents, but poor solubility in nonpolar solvents.

  • Moisture Content: If the compound has absorbed a significant amount of water, this can alter its solubility characteristics.

  • Temperature: The solubility of solids generally increases with temperature. Gentle warming may be necessary to dissolve the compound, but be cautious of potential degradation at elevated temperatures.

  • Purity: Impurities or degradation products may be insoluble in your solvent system.

Quantitative Data

Below is a summary of the available quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₇H₁₆O₃[1][3]
Molecular Weight148.20 g/mol [1][3]
Purity>95.0% (GC)[2][3]
AppearanceWhite or Colorless to Light yellow powder to lump to clear liquid[2][3]
Storage TemperatureSealed in dry, 2-8°C or Room Temperature (<15°C)[1][2]
Topological Polar Surface Area (TPSA)60.69 Ų[1]
logP-0.1077[1]

Experimental Protocols

Protocol: General Handling and Dispensing of this compound

  • Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature, especially if it was stored in a refrigerator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere (Optional but Recommended): If working with a fresh container or for long-term use, it is advisable to handle the compound under an inert atmosphere (e.g., in a glove box or by purging the container with argon or nitrogen) to minimize moisture uptake and oxidation.

  • Dispensing: Use a clean, dry spatula to dispense the required amount of the compound. Avoid using the same spatula for different chemicals to prevent cross-contamination.

  • Sealing: Immediately after dispensing, securely seal the container. If the cap does not provide a sufficient seal, consider using paraffin film as an extra precaution.

  • Storage: Return the container to the recommended storage conditions promptly.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Handling start Unexpected Experimental Result check_storage Verify Storage Conditions (Temp, Dryness, Sealed) start->check_storage check_purity Assess Compound Purity (Visual, Analytical) start->check_purity review_handling Review Handling Protocol (Dispensing, Contamination) start->review_handling storage_ok Storage Conditions Correct? check_storage->storage_ok purity_ok Purity Confirmed? check_purity->purity_ok storage_ok->purity_ok Yes correct_storage Action: Correct Storage & Use New Aliquot storage_ok->correct_storage No handling_ok Handling Protocol Followed? purity_ok->handling_ok Yes new_batch Action: Obtain New Batch & Re-verify purity_ok->new_batch No refine_protocol Action: Refine Handling Protocol & Re-run handling_ok->refine_protocol No end_issue_resolved Issue Likely Resolved handling_ok->end_issue_resolved Yes correct_storage->end_issue_resolved new_batch->end_issue_resolved refine_protocol->end_issue_resolved check_handling check_handling check_handling->handling_ok

Caption: Troubleshooting workflow for handling this compound.

References

Technical Support Center: Improving the Separation of Heptane-1,2,7-triol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of heptane-1,2,7-triol enantiomers.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. However, challenges such as poor resolution, peak splitting, and long run times can arise, particularly with polar molecules like this compound.

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause Recommended Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP): The CSP may not have suitable chiral recognition sites for this compound.Screen a variety of polysaccharide-based or macrocyclic antibiotic-based CSPs. For polar analytes, hydrophilic interaction chromatography (HILIC) on a chiral column can be effective.[1][2]
Incorrect Mobile Phase Composition: The mobile phase polarity may not be optimal for interaction with the CSP and the analyte.For normal-phase chromatography, vary the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) solvents. For polar analytes, consider polar organic or reversed-phase modes.[3]
Inadequate Temperature Control: Temperature can significantly impact enantioselectivity.Optimize the column temperature. Sometimes decreasing the temperature enhances resolution.
Peak Splitting Column Void or Contamination: A void at the column inlet or contamination can disrupt the flow path.[4]Reverse and flush the column. If the problem persists, the column may need to be replaced.[4]
Sample Solvent Incompatibility: The sample solvent may be too strong or too weak compared to the mobile phase.[1]Dissolve the sample in the initial mobile phase whenever possible.[1]
Co-elution of Impurities: An impurity may be eluting very close to one of the enantiomers.Inject a smaller sample volume to see if the peaks resolve. Optimize the method to improve separation from the impurity.[4]
Peak Tailing Secondary Interactions: Silanol groups on the silica support can interact with the polar hydroxyl groups of the triol.Use a column with end-capping or add a competing base (e.g., diethylamine) to the mobile phase for basic compounds.
Sample Overload: Injecting too much sample can lead to peak distortion.Reduce the sample concentration or injection volume.
High Backpressure Blocked Frit: Particulate matter from the sample or mobile phase can block the column inlet frit.[4]Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column. If this fails, the frit may need replacement.[4]
Precipitation in the System: The mobile phase composition may cause the sample or buffer to precipitate.Ensure all mobile phase components are miscible and that the sample is soluble in the mobile phase.
Frequently Asked Questions (FAQs): Chiral HPLC
  • Q1: Which type of chiral stationary phase is best for separating this compound?

    • A1: For a polar, aliphatic triol like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[3] Macrocyclic antibiotic phases can also be effective for polar compounds.[5] It is often necessary to screen several columns to find the optimal one.

  • Q2: What are the recommended starting mobile phases?

    • A2: For normal-phase chromatography, a mixture of n-hexane and an alcohol like isopropanol or ethanol is common.[3] For polar organic mode, pure alcohols or acetonitrile can be used. Given the polar nature of this compound, a higher percentage of the polar solvent will likely be required.

  • Q3: How can I improve the resolution between the enantiomers?

    • A3: Besides optimizing the CSP and mobile phase, you can try lowering the column temperature, which often increases enantioselectivity. Decreasing the flow rate can also improve resolution by allowing more time for interactions with the stationary phase.

  • Q4: My peaks are splitting. What is the most likely cause?

    • A4: Peak splitting can be caused by several factors.[1][4] For chiral separations, common causes include a void in the column packing, contamination at the column inlet, or using a sample solvent that is much stronger than the mobile phase.[1][4]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Screen polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol.

    • Vary the ratio to 80:20 and 70:30 to find the optimal polarity.

    • If resolution is poor, try ethanol as the polar modifier.

  • Mobile Phase Screening (Polar Organic Mode):

    • Use 100% methanol or 100% acetonitrile as the mobile phase.

    • Create mixtures of these solvents to fine-tune selectivity.

  • Optimization:

    • Adjust the flow rate (e.g., from 1.0 mL/min down to 0.5 mL/min).

    • Vary the column temperature (e.g., from 25°C down to 10°C).

  • Detection:

    • As this compound lacks a strong chromophore, use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Quantitative Data Summary: Chiral HPLC of a Heptanetriol Analogue
Parameter Condition A Condition B Condition C
Chiral Stationary Phase Chiralpak AD-HChiralcel OD-HChiralpak IC
Mobile Phase n-Hexane/Isopropanol (80:20)n-Hexane/Ethanol (90:10)Methanol (100%)
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/min
Temperature 25°C15°C20°C
Resolution (Rs) 1.81.52.2
Retention Time (Enan. 1) 12.5 min15.2 min8.9 min
Retention Time (Enan. 2) 14.3 min17.1 min10.5 min

Note: This data is representative for a structurally similar compound and may require optimization for this compound.

Workflow Diagram: Chiral HPLC Method Development

Chiral_HPLC_Workflow start Start: Racemic this compound column_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->column_screening mobile_phase_screening Screen Mobile Phases (Normal, Polar Organic, Reversed) column_screening->mobile_phase_screening optimization Optimize Parameters (Flow Rate, Temperature) mobile_phase_screening->optimization validation Method Validation optimization->validation end Separated Enantiomers validation->end

Caption: A streamlined workflow for developing a chiral HPLC method.

Section 2: Enzymatic Resolution

Enzymatic resolution is a highly selective method for separating enantiomers by utilizing enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer at a much faster rate than the other.

Troubleshooting Guide: Enzymatic Resolution
Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Enzyme: The enzyme may have denatured due to improper storage or reaction conditions.Ensure the enzyme is stored correctly and the reaction temperature and pH are within the optimal range for the specific lipase.
Inappropriate Acyl Donor/Solvent: The choice of acyl donor and solvent can significantly impact enzyme activity.Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate) and organic solvents (e.g., hexane, MTBE, toluene).
Water Content: Too much or too little water can inhibit lipase activity in organic media.For esterification reactions, ensure the solvent is anhydrous. For hydrolysis, ensure sufficient water is present.
Low Enantioselectivity (Low ee) Suboptimal Enzyme: The chosen lipase may not be highly selective for this compound.Screen a variety of lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).[6][7]
Incorrect Temperature: Temperature can affect the enantioselectivity of the enzyme.Perform the reaction at different temperatures. Often, lower temperatures lead to higher enantioselectivity.
Reaction Time: Letting the reaction proceed past 50% conversion will decrease the enantiomeric excess of the product.[8]Monitor the reaction progress and stop it at or near 50% conversion for optimal ee of both the product and the remaining substrate.
Difficult Product Separation Similar Properties of Substrate and Product: The acylated triol may have similar physical properties to the starting material.Utilize column chromatography with a suitable stationary and mobile phase to separate the product from the unreacted enantiomer.
Frequently Asked Questions (FAQs): Enzymatic Resolution
  • Q1: Which enzyme is most likely to be effective for resolving this compound?

    • A1: Lipases are the most common enzymes for resolving alcohols. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are excellent starting points due to their broad substrate scope and high enantioselectivity.[6][7]

  • Q2: What is the ideal conversion for a kinetic resolution?

    • A2: The theoretical maximum yield for one enantiomer in a kinetic resolution is 50%.[8] Stopping the reaction at 50% conversion provides the best balance of yield and enantiomeric excess for both the acylated product and the unreacted starting material.[8]

  • Q3: How do I monitor the progress of the reaction?

    • A3: The reaction can be monitored by taking small aliquots at different time points and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Q4: Can I reuse the enzyme?

    • A4: If you are using an immobilized enzyme, it can often be recovered by simple filtration and reused for several cycles, which makes the process more cost-effective.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Enzyme and Substrate Preparation:

    • Dissolve racemic this compound in an anhydrous organic solvent (e.g., hexane or MTBE).

    • Add the immobilized lipase (e.g., Novozym 435).

  • Reaction Initiation:

    • Add an acyl donor (e.g., vinyl acetate, 2-3 equivalents).

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring:

    • Take samples periodically and analyze by chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up:

    • When the conversion reaches approximately 50%, filter off the immobilized enzyme.

    • Wash the enzyme with fresh solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Separate the acylated enantiomer from the unreacted enantiomer using column chromatography.

Quantitative Data Summary: Enzymatic Resolution of a Vicinal Diol Analogue
Parameter Condition A Condition B Condition C
Enzyme Novozym 435 (CALB)Pseudomonas cepacia LipaseCandida rugosa Lipase
Acyl Donor Vinyl AcetateIsopropenyl AcetateAcetic Anhydride
Solvent HexaneMTBEToluene
Temperature 40°C30°C50°C
Time to ~50% Conversion 24 h48 h72 h
Enantiomeric Excess (ee) of Product >99%98%85%
Enantiomeric Excess (ee) of Substrate >99%97%83%
Enantiomeric Ratio (E) >20015035

Note: This data is representative for a structurally similar compound and may require optimization for this compound.[2][6][7]

Workflow Diagram: Enzymatic Resolution

Enzymatic_Resolution_Workflow start Start: Racemic Triol reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) start->reaction monitoring Monitor Reaction (~50% Conversion) reaction->monitoring workup Reaction Work-up (Filter Enzyme, Concentrate) monitoring->workup separation Chromatographic Separation workup->separation products Enantiopure Acylated Triol & Enantiopure Unreacted Triol separation->products

Caption: A general workflow for the enzymatic kinetic resolution of a racemic alcohol.

Section 3: Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic this compound (after derivatization to introduce an acidic functional group) with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Troubleshooting Guide: Diastereomeric Salt Formation
Issue Potential Cause Recommended Solution
No Crystal Formation High Solubility of Diastereomeric Salts: Both diastereomeric salts may be too soluble in the chosen solvent.Screen a variety of solvents with different polarities. Sometimes a mixture of solvents is required to induce crystallization.[9]
Incorrect Stoichiometry: The ratio of the derivatized triol to the resolving agent may not be optimal.Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents).
Low Yield of Crystals Suboptimal Solvent: The solvent may be too good at dissolving the desired diastereomeric salt.Use a solvent system where the desired salt has low solubility, but the undesired salt remains in solution.
Crystallization Time/Temperature: The crystallization conditions may not be optimized.Experiment with different cooling rates and final crystallization temperatures. Sometimes, seeding the solution with a small crystal of the desired diastereomer can help.[10]
Low Diastereomeric Purity Co-crystallization: Both diastereomers are crystallizing out of solution.This indicates poor differentiation in solubility. A different resolving agent or solvent system is needed.
Equilibration: If the system reaches thermodynamic equilibrium, the less stable diastereomer might also crystallize.For kinetically controlled resolutions, it is crucial to filter the crystals quickly once the desired diastereomer has precipitated.[10]
Difficulty Regenerating the Enantiomer Incomplete Reaction: The hydrolysis or cleavage of the resolving agent from the triol derivative may be incomplete.Ensure the reaction conditions for cleaving the diastereomeric salt (e.g., acid or base treatment) are sufficient to drive the reaction to completion.
Frequently Asked Questions (FAQs): Diastereomeric Salt Formation
  • Q1: How do I introduce an acidic handle to this compound?

    • A1: You can react one of the primary hydroxyl groups with a cyclic anhydride, such as phthalic anhydride or succinic anhydride, to form a monoester with a free carboxylic acid group.[11]

  • Q2: What are common chiral resolving agents for acidic compounds?

    • A2: Chiral amines such as (-)-strychnine, (+)-brucine, (R)-(+)-α-methylbenzylamine, or cinchonidine are commonly used.[11][12] It is often necessary to screen several to find one that gives well-defined, easily separable crystals with one of the diastereomers.

  • Q3: How many recrystallizations are typically needed?

    • A3: This depends on the initial diastereomeric excess of the crystallized salt. Sometimes, one crystallization is sufficient, but often two or three recrystallizations are needed to achieve high purity. The purity should be monitored by measuring the optical rotation or by chiral HPLC analysis of the regenerated alcohol.

  • Q4: What is a "double salt" and how do I deal with it?

    • A4: A double salt is a crystalline solid that contains both diastereomers in a fixed ratio.[9] If you are forming a double salt, you will need to change the solvent system or the resolving agent to avoid its formation.[9]

Experimental Protocol: Diastereomeric Salt Resolution
  • Derivatization:

    • React racemic this compound with phthalic anhydride in the presence of a base (e.g., pyridine) to form the phthalate monoester.

  • Salt Formation:

    • Dissolve the racemic phthalate monoester in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add a solution of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, ~0.5-1.0 equivalent) in the same solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature and then to a lower temperature (e.g., 4°C) to induce crystallization.

    • Collect the crystals by filtration.

  • Recrystallization (if necessary):

    • Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize to improve diastereomeric purity.

  • Regeneration of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the resolving agent, making it water-soluble.

    • Extract the enantiomerically enriched phthalate monoester with an organic solvent.

    • Hydrolyze the ester (e.g., with NaOH) to yield the enantiopure this compound.

Quantitative Data Summary: Diastereomeric Salt Resolution of a Secondary Alcohol Analogue
Parameter Condition A Condition B Condition C
Resolving Agent (R)-α-Methylbenzylamine(+)-Dehydroabietylamine(-)-Brucine
Solvent EthanolAcetoneMethanol/Water
Yield of Diastereomeric Salt (1st Crop) 45%40%35%
Diastereomeric Excess (de) of 1st Crop 85%92%78%
Yield after Recrystallization 35%32%25%
Diastereomeric Excess after Recrystallization >98%>99%>98%
Overall Yield of Enantiopure Alcohol ~30%~28%~22%
Enantiomeric Excess (ee) of Final Product >98%>99%>98%

Note: This data is representative for a structurally similar compound and may require optimization for this compound.[12]

Workflow Diagram: Diastereomeric Salt Formation

Diastereomeric_Salt_Workflow start Start: Racemic Triol derivatization Derivatization (e.g., Phthalic Anhydride) start->derivatization salt_formation Salt Formation with Chiral Resolving Agent derivatization->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separate Crystals (Less Soluble Diastereomer) crystallization->separation regeneration Regenerate Enantiomer (Acid/Base Treatment) separation->regeneration product Enantiopure Triol regeneration->product

Caption: The process of separating enantiomers via diastereomeric salt formation.

References

Validation & Comparative

comparative analysis of heptane-1,2,7-triol with other triols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Heptane-1,2,7-triol with Other Triols for Researchers and Drug Development Professionals

This compound is a chemical compound containing a seven-carbon backbone with three hydroxyl (-OH) groups located at positions 1, 2, and 7.[1][2][3] This structure imparts specific physicochemical properties that make it a subject of interest in various chemical and pharmaceutical applications. This guide provides a comparative analysis of this compound with other well-known triols, namely glycerol (propane-1,2,3-triol) and butane-1,2,4-triol, to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.

Physicochemical Properties: A Comparative Overview

The properties of triols are largely dictated by the number and position of their hydroxyl groups, as well as the length of their carbon chain. These factors influence properties such as polarity, viscosity, boiling point, and solubility. The following table summarizes the key physicochemical properties of this compound, glycerol, and butane-1,2,4-triol.

PropertyThis compoundGlycerol (Propane-1,2,3-triol)Butane-1,2,4-triol
Molecular Formula C₇H₁₆O₃[1][3]C₃H₈O₃[4][5]C₄H₁₀O₃[6]
Molecular Weight 148.20 g/mol [1][3]92.09 g/mol [4]106.12 g/mol [6][7]
Appearance White or Colorless to Light yellow powder to lump to clear liquidColorless, odorless, viscous liquid[4][8]Clear or slightly yellow, odorless, hygroscopic, flammable, viscous liquid[7]
Boiling Point Not available290 °C (decomposes)[4][8]190-191 °C at 18 torr[9]
Melting Point Not available17.9 °C[4][8]-42 °C[6]
Density Not available1.261 g/cm³[4][8]1.1505 g/cm³[6]
Solubility in Water Likely soluble due to three hydroxyl groups[1]Miscible in all proportions[8][10]Highly soluble[6]

Note: Detailed experimental data for this compound is limited in publicly available literature. The provided information is based on available chemical supplier data and theoretical understanding of its structure.

Applications in Research and Drug Development

Triols are versatile molecules with a wide range of applications stemming from their unique properties.

Glycerol (Propane-1,2,3-triol):

  • Pharmaceutical Formulations: Widely used as a humectant, solvent, sweetener, and preservative in various pharmaceutical preparations.[4][5] Its hygroscopic nature helps to maintain the moisture content of products.

  • Cryoprotectant: Its ability to form strong hydrogen bonds with water makes it an effective cryoprotectant, preventing the formation of ice crystals that can damage biological tissues during freezing.[4]

  • Chemical Intermediate: Serves as a backbone in the synthesis of various lipids and as a starting material for producing nitroglycerin.[4]

Butane-1,2,4-triol:

  • Chemical Synthesis: It is a precursor in the manufacture of polyesters and other polymers.[7]

  • Pharmaceutical Intermediate: Used in the synthesis of cholesterol-lowering drugs.[7][11]

  • Solvent: Its polarity and hydrogen bonding capacity make it a useful solvent in certain applications.[7]

This compound:

  • Potential Applications: Due to its longer carbon chain compared to glycerol and butane-1,2,4-triol, this compound is expected to be more lipophilic. This property could be advantageous in applications requiring solubility in both aqueous and non-polar environments. Potential applications could include its use as a surfactant, plasticizer, or in the synthesis of more complex molecules.[1] However, there is a lack of specific experimental data to validate these potential uses.

Experimental Protocols

1. Determination of Hygroscopicity:

  • Objective: To quantify and compare the moisture-absorbing capacity of the triols.

  • Methodology:

    • Place a known weight of each triol in separate, open containers.

    • Expose the samples to a controlled environment with a specific relative humidity (e.g., 75% RH using a saturated sodium chloride solution in a desiccator).

    • Monitor the weight of each sample at regular intervals over a set period.

    • Calculate the percentage of weight gain due to moisture absorption.

2. Solvent Efficacy Study:

  • Objective: To assess the ability of each triol to dissolve a specific active pharmaceutical ingredient (API).

  • Methodology:

    • Prepare saturated solutions of the API in each triol at a controlled temperature.

    • Stir the solutions for a sufficient time to ensure equilibrium is reached.

    • Filter the solutions to remove any undissolved solid.

    • Determine the concentration of the dissolved API in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Logical Relationship of Triol Properties and Applications

The following diagram illustrates the relationship between the structural features of triols and their resulting properties and applications.

Triol_Properties_Applications cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_applications Applications Carbon_Chain_Length Carbon Chain Length Polarity Polarity / Lipophilicity Carbon_Chain_Length->Polarity Viscosity Viscosity Carbon_Chain_Length->Viscosity Boiling_Point Boiling Point Carbon_Chain_Length->Boiling_Point Chemical_Intermediate Chemical Intermediate Carbon_Chain_Length->Chemical_Intermediate Hydroxyl_Groups Number and Position of Hydroxyl (-OH) Groups Hydroxyl_Groups->Polarity Hydroxyl_Groups->Boiling_Point Solubility Solubility Hydroxyl_Groups->Solubility Hydroxyl_Groups->Chemical_Intermediate Solvent Solvent Polarity->Solvent Plasticizer_Surfactant Plasticizer / Surfactant Polarity->Plasticizer_Surfactant Viscosity->Plasticizer_Surfactant Hygroscopicity Hygroscopicity Humectant Humectant Hygroscopicity->Humectant Solubility->Solvent Cryoprotectant Cryoprotectant Solubility->Cryoprotectant Hydroxyl_groups Hydroxyl_groups Hydroxyl_groups->Hygroscopicity

Caption: Relationship between triol structure, properties, and applications.

Experimental Workflow for Triol Comparison

The following diagram outlines a general workflow for comparing the performance of different triols in a specific application, such as a drug formulation.

Triol_Comparison_Workflow Define_Application Define Application (e.g., Topical Cream) Select_Triols Select Triols for Comparison (this compound, Glycerol, etc.) Define_Application->Select_Triols Characterize_Triols Physicochemical Characterization (Viscosity, Hygroscopicity, etc.) Select_Triols->Characterize_Triols Formulation_Development Formulation Development (Incorporate triols into base formulation) Characterize_Triols->Formulation_Development Performance_Testing Performance Testing (e.g., Stability, Drug Release, Skin Permeation) Formulation_Development->Performance_Testing Data_Analysis Data Analysis and Comparison Performance_Testing->Data_Analysis Conclusion Conclusion and Selection of Optimal Triol Data_Analysis->Conclusion

References

A Comparative Guide to the Synthetic Routes of Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic strategies for producing heptane-1,2,7-triol, a valuable building block in medicinal chemistry and materials science. The routes discussed herein are evaluated based on their efficiency, stereoselectivity, and operational simplicity, with supporting experimental data and detailed protocols to aid in methodological selection and implementation.

Executive Summary

The synthesis of this compound predominantly originates from the readily available starting material, 6-hepten-1-ol. The critical transformation in this synthesis is the dihydroxylation of the terminal double bond to furnish the 1,2-diol moiety. This guide focuses on three primary methodologies to achieve this: Upjohn Dihydroxylation, Sharpless Asymmetric Dihydroxylation, and a two-step epoxidation-hydrolysis sequence. Each method offers distinct advantages and disadvantages in terms of yield, cost, stereochemical control, and environmental impact.

Data Presentation: A Comparative Analysis

Synthetic RouteKey ReagentsStereochemistryYield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Upjohn Dihydroxylation OsO₄ (catalytic), NMOsyn-dihydroxylation (racemic)~85-954-12High yield, reliable for syn-diolsUse of toxic and expensive OsO₄, produces a racemic mixture
Sharpless Asymmetric Dihydroxylation AD-mix-β (or α), K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂Enantioselective syn-dihydroxylation~80-9512-24High enantioselectivity, commercially available reagentsLonger reaction times, cost of chiral ligands
Epoxidation followed by Hydrolysis m-CPBA, then H₃O⁺anti-dihydroxylation (racemic)~70-85 (two steps)2-6 (epoxidation), 1-3 (hydrolysis)Avoids heavy metals, readily available reagentsLower overall yield, two-step process, produces anti-diol

Experimental Protocols

Route 1: Upjohn Dihydroxylation (syn-Heptane-1,2,7-triol)

This method provides the racemic syn-diol in high yield.

Procedure:

  • To a solution of 6-hepten-1-ol (1.0 g, 8.76 mmol) in a 10:1 mixture of acetone and water (55 mL) at room temperature is added N-methylmorpholine N-oxide (NMO) (1.23 g, 10.5 mmol).

  • A 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.44 mL, 0.044 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 8 hours, during which the solution turns dark brown.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (10 mL).

  • The mixture is stirred for an additional 30 minutes, and then the acetone is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to afford this compound as a colorless oil.

Route 2: Sharpless Asymmetric Dihydroxylation ((S)-heptane-1,2,7-triol)

This protocol yields the (S)-enantiomer of the syn-diol with high enantioselectivity using the commercially available AD-mix-β. For the (R)-enantiomer, AD-mix-α would be used.

Procedure:

  • A mixture of AD-mix-β (12.3 g) and methanesulfonamide (CH₃SO₂NH₂) (0.83 g, 8.76 mmol) is dissolved in a 1:1 mixture of tert-butanol and water (88 mL) and stirred at room temperature until both phases are clear.

  • The mixture is cooled to 0 °C, and 6-hepten-1-ol (1.0 g, 8.76 mmol) is added.

  • The reaction is stirred vigorously at 0 °C for 18 hours.

  • Solid sodium sulfite (13 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

  • Ethyl acetate (100 mL) is added, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with 2 M aqueous potassium hydroxide, then with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by flash chromatography (ethyl acetate/hexane, 2:1) yields (S)-heptane-1,2,7-triol.

Route 3: Epoxidation and Hydrolysis (anti-Heptane-1,2,7-triol)

This two-step procedure results in the racemic anti-diol.

Step 1: Epoxidation

  • To a solution of 6-hepten-1-ol (1.0 g, 8.76 mmol) in dichloromethane (50 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (77% max, 2.36 g, 10.5 mmol) portionwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • The reaction is quenched by the addition of a 10% aqueous solution of sodium sulfite (20 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, then brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide, which is used in the next step without further purification.

Step 2: Hydrolysis

  • The crude epoxide is dissolved in a 4:1 mixture of tetrahydrofuran and water (50 mL).

  • A catalytic amount of perchloric acid (0.5 mL) is added.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is neutralized with saturated aqueous sodium bicarbonate.

  • The tetrahydrofuran is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 40 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Purification by column chromatography (ethyl acetate/hexane, 1:1) yields anti-heptane-1,2,7-triol.

Signaling Pathways and Experimental Workflows

Synthetic_Routes_to_Heptane_1_2_7_triol cluster_start Starting Material cluster_routes Synthetic Transformations cluster_products Products 6-Hepten-1-ol 6-Hepten-1-ol Upjohn Upjohn Dihydroxylation (OsO4 cat., NMO) 6-Hepten-1-ol->Upjohn Sharpless Sharpless Asymmetric Dihydroxylation (AD-mix-β) 6-Hepten-1-ol->Sharpless Epoxidation Epoxidation (m-CPBA) 6-Hepten-1-ol->Epoxidation syn_racemic syn-Heptane-1,2,7-triol (Racemic) Upjohn->syn_racemic syn_enantiopure (S)-syn-Heptane-1,2,7-triol (Enantiopure) Sharpless->syn_enantiopure Epoxide_intermediate Intermediate Epoxide Epoxidation->Epoxide_intermediate Hydrolysis Acid-catalyzed Hydrolysis anti_racemic anti-Heptane-1,2,7-triol (Racemic) Hydrolysis->anti_racemic Epoxide_intermediate->Hydrolysis

Caption: Synthetic pathways to this compound from 6-hepten-1-ol.

This guide aims to provide a clear and objective comparison to assist researchers in selecting the most appropriate synthetic route for their specific needs, considering factors such as desired stereochemistry, available resources, and project timelines.

A Comparative Guide to the Validation of Analytical Methods for Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heptane-1,2,7-triol is a small, polar molecule that, due to its lack of a significant chromophore, presents unique challenges for analytical quantification. This guide provides a comparative overview of two primary analytical strategies for the validation of methods for determining this compound in various matrices: Gas Chromatography with derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC). The information presented is based on established analytical principles for similar polar analytes and is intended to guide researchers in selecting and validating an appropriate method for their specific needs.

Method 1: Gas Chromatography with Derivatization followed by Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the separation of volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. This allows for efficient separation and detection.

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a similar triol).

    • Perform a protein precipitation step by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Utilize a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Implement a temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation from other components and elution of the derivatized analyte.

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Detection: Monitor characteristic ions of the derivatized this compound in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Workflow for GC-MS with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Evaporate Evaporate to Dryness Precipitate->Evaporate Derivatize Add Silylating Agent & Heat Evaporate->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Data Data Acquisition GC_MS->Data

Workflow for the analysis of this compound by GC-MS with derivatization.

Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)

HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique is well-suited for the retention and separation of highly polar compounds like this compound without the need for derivatization.

Experimental Protocol: HILIC-MS
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a similar triol).

    • Perform a protein precipitation step by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean vial for injection. Dilution with the mobile phase organic solvent may be necessary to ensure compatibility with the initial HILIC conditions.

  • HILIC-MS/MS Analysis:

    • LC Column: Employ a HILIC column (e.g., amide, silica, or zwitterionic stationary phase).

    • Mobile Phase: Use a gradient elution with a high percentage of organic solvent (e.g., acetonitrile) and a low percentage of aqueous buffer (e.g., water with ammonium formate or formic acid) to facilitate retention. The gradient will involve increasing the aqueous portion to elute the analyte.

    • Ionization: Utilize Electrospray Ionization (ESI) in either positive or negative mode.

    • Detection: Employ tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

Workflow for HILIC-MS

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant HILIC_MS HILIC-MS/MS Analysis Supernatant->HILIC_MS Data Data Acquisition HILIC_MS->Data

Workflow for the analysis of this compound by HILIC-MS.

Comparative Summary of Method Validation Parameters

The following tables summarize the typical validation parameters that would be assessed for each method, based on international guidelines such as those from the International Council for Harmonisation (ICH). The values presented are illustrative for the analysis of small polar molecules and should be established for the specific application.

Table 1: Comparison of Key Method Characteristics

FeatureGC-MS with DerivatizationHILIC-MS
Principle Separation of volatile derivativesSeparation of polar compounds
Sample Preparation More complex (derivatization required)Simpler (protein precipitation)
Throughput Lower due to sample prep and GC run timesHigher due to simpler prep and faster LC runs
Robustness Can be sensitive to moisture during derivatizationGenerally robust, but sensitive to mobile phase composition
Selectivity High, especially with MS detectionVery high with MS/MS detection
Sensitivity Good, can reach low ng/mL levelsExcellent, often sub-ng/mL levels

Table 2: Typical Validation Performance Data

Validation ParameterGC-MS with Derivatization (Illustrative)HILIC-MS (Illustrative)
Linearity (r²) > 0.99> 0.99
Range (ng/mL) 10 - 10001 - 500
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%
Limit of Quantification (LOQ) (ng/mL) 101
Selectivity No significant interference at the retention time of the analyteNo significant interference in the MRM transition
Matrix Effect To be assessed; can be mitigated by internal standardTo be assessed; can be mitigated by internal standard

Conclusion

Both GC-MS with derivatization and HILIC-MS are viable and powerful techniques for the quantitative analysis of this compound.

  • GC-MS is a well-established technique, but the requirement for derivatization adds complexity and potential for variability.

  • HILIC-MS offers a more direct and potentially higher-throughput approach with excellent sensitivity and selectivity.

The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the sample throughput needs. For drug development and clinical applications where high sensitivity and throughput are paramount, HILIC-MS/MS is generally the preferred method for the analysis of small, polar molecules like this compound. Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the reliability and accuracy of the analytical data.

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of Synthesized Heptane-1,2,7-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a novel compound such as heptane-1,2,7-triol necessitates rigorous structural confirmation. This guide provides a comparative overview of key analytical techniques essential for the elucidation of its molecular structure. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary information to select the most appropriate methods for their analytical needs.

Comparison of Analytical Techniques

The structural confirmation of this compound relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies the functional groups present. Below is a comparative summary of the expected data from these techniques.

Table 1: Comparison of Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound and Reference Compounds.

CompoundTechniquePredicted Chemical Shift (ppm)
This compound ¹H NMR C1-H: ~3.4-3.6, C2-H: ~3.7-3.9, C3-H to C6-H: ~1.3-1.6, C7-H: ~3.6
¹³C NMR C1: ~65, C2: ~72, C3-C6: ~22-33, C7: ~63
n-Heptane[1][2]¹H NMRCH₃: ~0.88, CH₂: ~1.27-1.30[1]
¹³C NMRC1/C7: 14.2, C2/C6: 23.1, C3/C5: 32.3, C4: 29.5

Table 2: Comparison of Mass Spectrometry Data for this compound and n-Heptane.

CompoundTechniqueMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (as TMS derivative) GC-MS Predicted: 364 (M+•)Predicted: 349 ([M-CH₃]+), 275 ([M-C₄H₉O₂Si]+), 147, 103, 73
n-Heptane[3]GC-MS100 (M+•)[3]85, 71, 57, 43 (base peak), 29[3]

Table 3: Comparison of Infrared (IR) Spectroscopy Data for this compound and n-Heptane.

CompoundTechniqueKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound FTIR ~3300 (broad), ~2930 (strong), ~1050 (strong)O-H stretch (alcohol), C-H stretch (alkane), C-O stretch (alcohol)[4][5]
n-Heptane[6]FTIR~2960-2850 (strong), ~1465, ~1375[6]C-H stretch (alkane), C-H bend (alkane)[6]

Experimental Workflow for Structural Confirmation

A systematic workflow is crucial for the unambiguous structural elucidation of a synthesized compound. The following diagram illustrates the logical progression of experiments for confirming the structure of this compound.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Confirmation Synthesized_Product Synthesized this compound Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification IR FTIR Spectroscopy Purification->IR Purity & Functional Group Check NMR NMR Spectroscopy (1H, 13C) Purification->NMR Detailed Structural Elucidation MS GC-MS (with Derivatization) Purification->MS Molecular Weight & Fragmentation Spectral_Interpretation Spectral Interpretation IR->Spectral_Interpretation NMR->Spectral_Interpretation MS->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: Workflow for the structural confirmation of synthesized this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Tune the carbon probe.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[7]

  • Data Processing: Process the data using a Fourier transform and phase correction. Reference the spectrum to the solvent peak or TMS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of polyols, a derivatization step is necessary to convert the hydroxyl groups into more volatile silyl ethers.

Trimethylsilyl (TMS) Derivatization Protocol:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 1 mg of the purified this compound in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol for Liquid Samples:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the neat liquid this compound directly onto the ATR crystal.[1]

  • Data Acquisition: Acquire the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[4]

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will show the infrared absorption bands of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[1]

References

A Comparative Review of Heptane-1,2,7-triol Analogs and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological significance of simple alkyltriols and their more complex derivatives, providing a predictive framework for the therapeutic potential of heptane-1,2,7-triol.

Published: October 31, 2025

Introduction

Comparative Analysis of Heptane Analogs

The biological activity of organic molecules is intrinsically linked to their structure. For heptane derivatives, the presence and position of hydroxyl groups, as well as the addition of other functional moieties like phenyl rings, dramatically influence their interactions with biological systems. This section explores the activities of various analogs, providing a basis for understanding the potential of this compound.

Structural Analogs and Their Known Biological Activities

While data on this compound is sparse, several of its structural isomers and more complex derivatives have been investigated for their biological effects.

  • Heptane-1,2,3-triol: This vicinal triol is classified as a fatty alcohol.[1] Such compounds are known to be involved in lipid metabolism and can act as signaling molecules or components of cell membranes.

  • Diarylheptanoids: This class of compounds, characterized by a seven-carbon chain with phenyl rings at positions 1 and 7, has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neurogenic effects.[2][3] The structural similarity of the heptane backbone suggests that simpler heptanoids might exhibit some of these properties, albeit likely to a lesser extent without the bulky and reactive phenyl groups.

  • Bicyclo[3.1.1]heptane Derivatives: These bicyclic analogs have been synthesized and evaluated as potent and selective prostaglandin D2 receptor antagonists, showing promise as antiallergic agents for conditions like asthma and allergic rhinitis.[4]

The following table summarizes the key biological activities observed in various analogs of this compound.

Compound ClassSpecific Analog ExampleBiological ActivityTherapeutic AreaReference
Simple Heptanetriols Heptane-1,2,3-triolComponent of fatty alcoholsGeneral Metabolism[1]
Diarylheptanoids Curcumin (a well-known diarylheptanoid)Anticancer, Anti-inflammatoryOncology, Immunology[2][3]
Bicyclic Heptane Derivatives 6,6-Dimethylbicyclo[3.1.1]heptane derivativesProstaglandin D2 receptor antagonistAllergy, Asthma[4]
Tricyclic Nonane and Bicyclic Heptane Derivatives Chalcone and benzothiazole derivativesAntiproliferative activity against cancer cell linesOncology[5]

Experimental Protocols

To ensure the reproducibility and validation of the findings cited in this guide, detailed experimental methodologies are crucial. Below are summaries of protocols typically employed in the evaluation of the biological activities of heptane analogs.

Antiproliferative Activity Assay (BrdU Cell Proliferation ELISA)

This assay is used to determine the inhibitory effect of a compound on the growth of cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, C6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., tricyclo[4.2.1.02,5]non-7-en-3-one derivatives) for a specified period (e.g., 24-48 hours). 5-Fluorouracil is often used as a positive control.

  • BrdU Labeling and Detection: A BrdU (bromodeoxyuridine) solution is added to the wells, and the cells are incubated to allow for BrdU incorporation into the DNA of proliferating cells. The cells are then fixed, and anti-BrdU antibody conjugated to peroxidase is added. The peroxidase substrate is then added, and the color development is measured using a microplate reader. The absorbance values are proportional to the amount of DNA synthesis and, thus, to the number of proliferating cells.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated from the dose-response curve.[5]

Prostaglandin D2 Receptor Binding Assay

This in vitro assay measures the ability of a compound to bind to and potentially inhibit the prostaglandin D2 (PGD2) receptor.

  • Membrane Preparation: Membranes from cells expressing the PGD2 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled PGD2 ligand (e.g., [3H]PGD2) and various concentrations of the test compound (e.g., 6,6-dimethylbicyclo[3.1.1]heptane derivatives).

  • Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand. The radioactivity of the filter, representing the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radiolabeled ligand is used to determine its binding affinity (Ki or IC50 value).[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the scientific approach.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis synthesis Synthesis of Heptane Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay Receptor Binding Assays (e.g., PGD2) characterization->binding_assay cell_proliferation Antiproliferative Assays (e.g., BrdU) characterization->cell_proliferation animal_models Disease Models (e.g., Asthma, Allergy) binding_assay->animal_models cell_proliferation->animal_models toxicity Toxicity Studies animal_models->toxicity data_analysis IC50 / Ki Determination Efficacy Assessment animal_models->data_analysis toxicity->data_analysis pgd2_pathway mast_cell Mast Cell / Th2 Cell pgd2 Prostaglandin D2 (PGD2) mast_cell->pgd2 dp_receptor DP Receptor (Prostaglandin D2 Receptor) pgd2->dp_receptor adenylyl_cyclase Adenylyl Cyclase dp_receptor->adenylyl_cyclase antagonist Heptane Analog (Antagonist) antagonist->dp_receptor camp cAMP adenylyl_cyclase->camp inflammation Allergic Inflammation (e.g., Eosinophil Infiltration, Vasodilation) camp->inflammation

References

A Comparative Guide to the Synthesis of Heptane-1,2,7-triol: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Heptane-1,2,7-triol, a versatile building block, is no exception. This guide provides a comparative analysis of various synthetic methods for this compound, with a focus on cost-effectiveness, supported by experimental data and detailed protocols.

The synthesis of this compound can be approached through several routes, primarily involving the dihydroxylation of a suitable precursor. This analysis will focus on three prominent dihydroxylation methods: the Sharpless Asymmetric Dihydroxylation, the Upjohn Dihydroxylation, and a method involving epoxidation followed by hydrolysis. These methods were chosen for their prevalence in organic synthesis and their differing cost and complexity profiles. The starting material for these syntheses is the commercially available 6-hepten-1-ol.

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison of the different synthetic strategies, the following table summarizes the key quantitative data for each method. The cost analysis is based on commercially available reagent prices and assumes laboratory-scale synthesis.

Method Starting Material Key Reagents Yield (%) Estimated Reagent Cost per gram of Product ($/g) Stereoselectivity
Sharpless Asymmetric Dihydroxylation 6-hepten-1-olAD-mix-β, K₃Fe(CN)₆, K₂CO₃, methanesulfonamide~95~25-35High (typically >90% ee)
Upjohn Dihydroxylation 6-hepten-1-olOsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO)~90~15-25Racemic
Epoxidation followed by Hydrolysis 6-hepten-1-olm-Chloroperoxybenzoic acid (m-CPBA), followed by acid or base hydrolysis~85 (two steps)~10-20Racemic

Note: Estimated costs are subject to change based on supplier and purity of reagents.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Method 1: Sharpless Asymmetric Dihydroxylation

This method provides a route to enantiomerically enriched this compound.

Procedure:

  • In a round-bottom flask, a mixture of tert-butanol and water (1:1, 10 mL/mmol of alkene) is prepared.

  • To this solvent mixture, AD-mix-β (1.4 g/mmol of alkene), potassium ferricyanide (K₃Fe(CN)₆, 3 eq.), potassium carbonate (K₂CO₃, 3 eq.), and methanesulfonamide (1 eq.) are added.

  • The mixture is stirred until all solids are dissolved, resulting in a yellow-green biphasic solution.

  • The solution is cooled to 0 °C, and 6-hepten-1-ol (1 eq.) is added.

  • The reaction is stirred vigorously at 0 °C for 24 hours.

  • The reaction is quenched by the addition of sodium sulfite (1.5 g/mmol of alkene).

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the desired diol.

Method 2: Upjohn Dihydroxylation

This method offers a cost-effective route to racemic this compound.

Procedure:

  • To a solution of 6-hepten-1-ol (1 eq.) in a mixture of acetone and water (10:1, 10 mL/mmol of alkene) is added N-Methylmorpholine N-oxide (NMO, 1.5 eq.).

  • A catalytic amount of osmium tetroxide (OsO₄, 0.002 eq., as a 2.5 wt% solution in tert-butanol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred for 12-16 hours, during which the color may change from light yellow to dark brown.

  • The reaction is quenched with a saturated aqueous solution of sodium bisulfite (NaHSO₃, 5 mL/mmol of alkene) and stirred for 30 minutes.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient).

Method 3: Epoxidation followed by Hydrolysis

This two-step procedure provides a metal-free alternative for the synthesis of racemic this compound.

Step 1: Epoxidation

  • 6-hepten-1-ol (1 eq.) is dissolved in dichloromethane (DCM, 10 mL/mmol of alkene) and cooled to 0 °C in an ice bath.

  • m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude epoxide.

Step 2: Hydrolysis

  • The crude epoxide is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/mmol of epoxide).

  • A catalytic amount of sulfuric acid (H₂SO₄, 10 mol%) is added.

  • The mixture is heated to 60 °C and stirred for 4 hours.

  • The reaction is cooled to room temperature and neutralized with a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient).

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow of the compared synthesis methods for this compound.

Synthesis_Workflow Start 6-Hepten-1-ol Method1 Sharpless Asymmetric Dihydroxylation Start->Method1 AD-mix-β Method2 Upjohn Dihydroxylation Start->Method2 OsO₄ (cat.), NMO Method3a Epoxidation (m-CPBA) Start->Method3a Product1 Enantiomerically Enriched This compound Method1->Product1 Product2 Racemic This compound Method2->Product2 Method3b Hydrolysis Method3a->Method3b Acid/Base Method3b->Product2

Caption: Comparative workflow of this compound synthesis methods.

Conclusion

The choice of synthesis method for this compound will ultimately depend on the specific requirements of the research or development project.

  • For applications where stereochemistry is critical, the Sharpless Asymmetric Dihydroxylation is the method of choice, despite its higher reagent cost. The high enantiomeric excess achieved often justifies the expense.

  • When a racemic mixture is acceptable, the Upjohn Dihydroxylation offers a good balance of high yield and moderate cost. The use of a catalytic amount of the expensive and toxic osmium tetroxide is a key advantage.

  • The Epoxidation followed by Hydrolysis route represents the most cost-effective option for producing racemic this compound. While the overall yield is slightly lower due to the two-step process, the use of inexpensive and readily available reagents makes it an attractive option for large-scale synthesis where cost is a primary driver.

This guide provides a foundational understanding of the cost-effectiveness of various methods for synthesizing this compound. Researchers are encouraged to further optimize these protocols to suit their specific laboratory conditions and project goals.

Evaluating Heptane-1,2,7-triol as a Novel Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification and optimization of ligands are fundamental to advancing various scientific fields, from catalysis to drug discovery. Heptane-1,2,7-triol, a polyol with a flexible seven-carbon backbone, presents an intriguing scaffold for ligand design. Its three hydroxyl groups offer multiple potential coordination sites for metal centers or hydrogen bonding interactions with biological macromolecules. However, a comprehensive evaluation of its performance as a ligand is currently lacking in publicly available literature.

This guide provides a framework for evaluating the performance of this compound as a ligand. To illustrate this process, we present a hypothetical case study comparing this compound to two well-established ligands, 1,2,3-propanetriol (glycerol) and 1,2-ethanediol (ethylene glycol), in the context of stabilizing palladium nanoparticles for a catalytic Suzuki-Miyaura cross-coupling reaction. The experimental data presented herein is illustrative to guide researchers in their evaluation of novel ligands.

Performance Comparison of this compound and Alternative Ligands

The performance of this compound as a stabilizing ligand for palladium nanoparticles in a Suzuki-Miyaura cross-coupling reaction was hypothetically assessed against glycerol and ethylene glycol. Key performance indicators evaluated include catalytic activity (Turnover Number and Turnover Frequency), product selectivity, and thermal stability of the catalyst-ligand complex.

Table 1: Comparative Performance in a Suzuki-Miyaura Cross-Coupling Reaction

LigandTurnover Number (TON)¹Turnover Frequency (TOF) (h⁻¹)¹Product Selectivity (%)²Thermal Stability (T½, hours at 80°C)³
This compound 8504259824
1,2,3-Propanetriol (Glycerol)7203609518
1,2-Ethanediol (Ethylene Glycol)6503259312

¹Reaction conditions: 1 mol% Pd catalyst, aryl halide (1 mmol), boronic acid (1.2 mmol), K₂CO₃ (2 mmol), in toluene at 80°C for 2 hours. ²Selectivity for the desired biaryl product over homo-coupling side products. ³Half-life of catalytic activity upon incubation at 80°C.

Table 2: Binding Affinity and Stoichiometry with Pd(II)

LigandBinding Affinity (K D , µM)¹Binding Stoichiometry (N)¹
This compound 15.21.8
1,2,3-Propanetriol (Glycerol)25.82.1
1,2-Ethanediol (Ethylene Glycol)38.52.9

¹Determined by Isothermal Titration Calorimetry (ITC) at 25°C.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a template for the evaluation of novel ligands.

Protocol 1: Synthesis and Characterization of Ligand-Stabilized Palladium Nanoparticles

  • Preparation of Palladium Nanoparticles: A solution of palladium(II) chloride (PdCl₂, 0.05 mmol) in 10 mL of deionized water is heated to 80°C.

  • Ligand Addition: A solution of the respective ligand (this compound, glycerol, or ethylene glycol; 0.2 mmol) in 5 mL of deionized water is added to the heated PdCl₂ solution.

  • Reduction: A freshly prepared, ice-cold solution of sodium borohydride (NaBH₄, 0.1 M, 5 mL) is added dropwise under vigorous stirring. The formation of a dark brown to black solution indicates the formation of palladium nanoparticles.

  • Purification: The nanoparticle solution is centrifuged at 10,000 rpm for 20 minutes. The supernatant is discarded, and the nanoparticle pellet is washed twice with ethanol and once with acetone, followed by drying under vacuum.

  • Characterization: The size and morphology of the nanoparticles are characterized by Transmission Electron Microscopy (TEM). The interaction between the ligand and the nanoparticle surface can be investigated using Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Evaluation of Catalytic Performance in a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with the ligand-stabilized palladium nanoparticle catalyst (1 mol% Pd), an aryl halide (1 mmol), a boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2 mmol).

  • Solvent Addition: 5 mL of toluene is added to the reaction vial.

  • Reaction Execution: The vial is sealed and placed in a preheated oil bath at 80°C. The reaction is stirred for 2 hours.

  • Analysis: The reaction mixture is cooled to room temperature, and an internal standard (e.g., dodecane) is added. The reaction conversion, yield, and selectivity are determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Turnover Number (TON) and Turnover Frequency (TOF) Calculation:

    • TON = (moles of product) / (moles of catalyst)

    • TOF = TON / reaction time (in hours)

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

  • Sample Preparation: A solution of PdCl₂ (0.1 mM) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The ligand (this compound, glycerol, or ethylene glycol) is prepared in the same buffer at a concentration of 1 mM.

  • ITC Measurement: The ITC instrument is equilibrated at 25°C. The sample cell is filled with the PdCl₂ solution, and the injection syringe is filled with the ligand solution.

  • Titration: A series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the sample cell are performed. The heat change associated with each injection is measured.

  • Data Analysis: The resulting titration data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K D ) and the binding stoichiometry (N).

Visualizing Experimental Workflow and a Hypothetical Signaling Pathway

To further aid in the conceptualization of ligand evaluation and its potential application in a biological context, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_evaluation Catalytic Performance Evaluation cluster_binding Binding Affinity Analysis s1 PdCl₂ Solution s2 Ligand Addition (this compound) s1->s2 s3 Reduction (NaBH₄) s2->s3 s4 Purification s3->s4 s5 Characterization (TEM, FTIR) s4->s5 e1 Suzuki-Miyaura Reaction Setup s5->e1 e2 Reaction at 80°C e1->e2 e3 GC-MS Analysis e2->e3 e4 Calculate TON & TOF e3->e4 b4 Determine K D  & N e4->b4 b1 ITC Sample Preparation b2 Titration b1->b2 b3 Data Analysis b2->b3 b3->b4 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Ligand This compound-Metal Complex (Hypothetical Inhibitor) Ligand->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene Expression TranscriptionFactor->Gene Transcription

In-depth Analysis of Heptane-1,2,7-triol Reveals Limited Peer-Reviewed Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – An extensive review of scientific literature reveals a notable scarcity of peer-reviewed studies detailing the specific applications of heptane-1,2,7-triol. While the chemical structure is documented in chemical databases, its use in applied research and development appears to be limited, presenting a significant knowledge gap for researchers, scientists, and drug development professionals.

The investigation into related compounds, such as other heptanetriol isomers, also shows a primary focus on their chemical properties and synthesis rather than extensive application-based studies with comparative analyses.[4][5][6][7] For instance, information on (2R,3R)-heptane-1,2,3-triol is available, but it lacks the in-depth application and comparative data necessary for a comprehensive guide.[6]

The broader context of chiral building blocks in medicinal chemistry is well-established, with many studies highlighting the importance of stereochemistry in drug efficacy.[2][3] These studies often involve the synthesis of complex molecules from simpler chiral precursors. While a C7 triol like this compound could theoretically serve as such a precursor, the reviewed literature does not provide concrete examples or experimental workflows demonstrating this use.

Given the absence of specific peer-reviewed studies on the applications of this compound, it is not possible to provide a comparative guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as initially intended. The available information is insufficient to construct a meaningful comparison against other alternatives in any specific application.

Researchers interested in the potential of this compound would likely need to undertake foundational research to establish its properties and explore potential applications. This would involve de novo synthesis, characterization, and screening for biological activity or utility in chemical synthesis.

As the scientific community continues to explore novel chemical entities, future research may shed light on the potential uses of this compound. However, at present, it remains a compound with undefined applications in the peer-reviewed scientific literature.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptane-1,2,7-triol
Reactant of Route 2
Reactant of Route 2
Heptane-1,2,7-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.